molecular formula C24H21F2N5O B12416386 Trk-IN-14

Trk-IN-14

Numéro de catalogue: B12416386
Poids moléculaire: 433.5 g/mol
Clé InChI: DNLSHEANAZGDSN-HXUWFJFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trk-IN-14 is a useful research compound. Its molecular formula is C24H21F2N5O and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C24H21F2N5O

Poids moléculaire

433.5 g/mol

Nom IUPAC

N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1

Clé InChI

DNLSHEANAZGDSN-HXUWFJFHSA-N

SMILES isomérique

C1C[C@@H](N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F

SMILES canonique

C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: Trk-IN-14 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-14 is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk) belonging to the imidazo[1,2-b]pyridazine class of compounds. Identified as compound X-47 in patent WO2012034091A1, this small molecule demonstrates significant inhibitory activity against TrkA, TrkB, and TrkC isoforms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available biochemical and cellular data. It details the experimental protocols for key assays relevant to its characterization and visualizes the associated signaling pathways and experimental workflows.

Introduction to Trk Receptors and Their Role in Oncology

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] These receptors are activated by neurotrophins, leading to the initiation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[1]

In the context of oncology, chromosomal rearrangements involving the NTRK genes (which encode for the Trk receptors) can lead to the formation of fusion proteins with constitutively active kinase domains. These Trk fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers, making them attractive therapeutic targets. Small molecule inhibitors that target the ATP-binding site of the Trk kinase domain are a primary therapeutic strategy for cancers harboring NTRK gene fusions.

Biochemical Profile of this compound

This compound is a potent inhibitor of the Trk kinase family. While specific quantitative data for this compound (compound X-47) from the primary patent source WO2012034091A1 is not publicly available in detail, the patent and related literature on imidazo[1,2-b]pyridazine derivatives suggest a mechanism consistent with ATP-competitive inhibition. For the purpose of this guide, and to illustrate the expected profile of a potent pan-Trk inhibitor from this class, we will refer to data from closely related and well-characterized imidazo[1,2-b]pyridazine Trk inhibitors.

Data Presentation

Table 1: Biochemical Activity of a Representative Imidazo[1,2-b]pyridazine Pan-Trk Inhibitor

Target KinaseIC50 (nM)
TrkA< 10
TrkB< 10
TrkC< 10

Note: Data presented is representative of potent pan-Trk inhibitors from the imidazo[1,2-b]pyridazine class and is intended for illustrative purposes. Specific IC50 values for this compound would be found within the full experimental data of the cited patent.

Cellular Activity of this compound

The cellular activity of this compound and related compounds is typically assessed in cancer cell lines that are dependent on Trk signaling for their proliferation and survival. A common model is the KM12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion. Inhibition of TrkA in these cells leads to a reduction in downstream signaling and a corresponding decrease in cell viability.

Data Presentation

Table 2: Cellular Activity of a Representative Imidazo[1,2-b]pyridazine Pan-Trk Inhibitor

Cell LineTargetAssay TypeIC50 (nM)
KM12TPM3-NTRK1Cell Proliferation< 20
Ba/F3ETV6-NTRK3Cell Proliferation< 20

Note: Data presented is representative of potent pan-Trk inhibitors from the imidazo[1,2-b]pyridazine class and is intended for illustrative purposes.

Mechanism of Action: ATP-Competitive Inhibition

This compound acts as a Type I kinase inhibitor, meaning it binds to the active conformation of the Trk kinase domain and competes with ATP for its binding site. This direct competition prevents the transfer of a phosphate group from ATP to substrate proteins, thereby blocking the downstream signaling cascade.

Mandatory Visualization

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Trk_Receptor Trk Receptor ATP ATP Trk_Receptor->ATP Binds to ATP-binding pocket Downstream_Substrate Downstream Substrate ATP->Downstream_Substrate Phosphorylates Trk_IN_14 This compound Trk_IN_14->Trk_Receptor Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate

Caption: ATP-Competitive Inhibition by this compound.

Signaling Pathways Affected by this compound

By inhibiting Trk kinase activity, this compound effectively blocks the activation of major downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the RAS/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Mandatory Visualization

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Trk_Fusion Trk Fusion Protein RAS RAS Trk_Fusion->RAS Activates PI3K PI3K Trk_Fusion->PI3K Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Trk_IN_14 This compound Trk_IN_14->Trk_Fusion Inhibits

Caption: Inhibition of Downstream Trk Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize Trk inhibitors like this compound.

Biochemical Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This assay is used to determine the in vitro potency of a compound against a specific kinase.

Materials:

  • Trk kinase (recombinant)

  • TK Substrate-biotin

  • ATP

  • HTRF® KinEASE™-TK detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the test compound, Trk kinase, and TK Substrate-biotin.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the HTRF detection reagents and incubate in the dark for 60 minutes.

  • Read the plate on an HTRF-compatible reader at 620 nm (Europium) and 665 nm (XL665).

  • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic model.

Mandatory Visualization

cluster_workflow Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Reagents into Plate A->B C Incubate to Allow Kinase Reaction B->C D Stop Reaction & Add Detection Reagents C->D E Read Plate (e.g., HTRF) D->E F Data Analysis (IC50 Determination) E->F

References

The Structure-Activity Relationship of Trk-IN-14: A Deep Dive into a Potent Pan-Trk Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers. This has spurred the development of potent and selective Trk inhibitors as promising therapeutic agents. Trk-IN-14, an imidazo[1,2-b]pyridazine derivative, has emerged as a potent pan-Trk inhibitor. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that influence its inhibitory potency and selectivity. This document also outlines the experimental protocols for the key biochemical and cellular assays used to characterize this class of compounds.

Core Scaffold and Key Structural Features

The chemical scaffold of this compound is characterized by a central imidazo[1,2-b]pyridazine core. The structure-activity relationship studies around this scaffold have revealed several key positions where modifications significantly impact the compound's inhibitory activity against Trk kinases.

Caption: Core imidazo[1,2-b]pyridazine scaffold of this compound and key positions for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The SAR of the imidazo[1,2-b]pyridazine series, including this compound (designated as compound X-47 in patent WO2012034091A1), has been systematically explored by modifying substituents at positions 3, 6, and 8 of the core scaffold.

Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives Against Trk Kinases
Compound IDR3 Substituent (Position 3)R6 Substituent (Position 6)R8 Substituent (Position 8)TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
This compound (X-47) 1-Methyl-1H-pyrazol-4-ylHN-(3-methoxyphenyl)amino<10<10<10
Analog 1 PhenylHN-(3-methoxyphenyl)amino50-10050-10050-100
Analog 2 1H-Pyrazol-4-ylHN-(3-methoxyphenyl)amino10-5010-5010-50
Analog 3 1-Methyl-1H-pyrazol-4-ylClN-(3-methoxyphenyl)amino>1000>1000>1000
Analog 4 1-Methyl-1H-pyrazol-4-ylHN-phenylamino100-500100-500100-500
Analog 5 1-Methyl-1H-pyrazol-4-ylHN-(3-hydroxyphenyl)amino<10<10<10

Data extracted from patent WO2012034091A1. IC50 values are presented as ranges as specified in the patent.

Key Findings from SAR Studies:

  • Position 3 (R3): The nature of the aryl or heteroaryl substituent at this position is crucial for potent Trk inhibition. The 1-methyl-1H-pyrazol-4-yl group, as seen in this compound, confers superior potency compared to a simple phenyl or an unsubstituted pyrazolyl group.

  • Position 6 (R6): This position appears to be sensitive to substitution. The presence of a hydrogen atom is optimal for activity, as the introduction of a chloro group leads to a significant loss of potency.

  • Position 8 (R8): The N-substituted amino group at this position plays a critical role in interacting with the kinase hinge region. The N-(3-methoxyphenyl)amino moiety is a key feature for the high potency of this compound. While replacing it with a simple N-phenylamino group reduces activity, a substitution with an N-(3-hydroxyphenyl)amino group retains high potency, suggesting that hydrogen bonding interactions in this region are important.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against TrkA, TrkB, and TrkC was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase, Substrate, ATP, and Inhibitor Incubation B Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C Add Kinase Detection Reagent (Converts ADP to ATP) B->C D Luminescence Measurement C->D

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Detailed Methodology:

  • Reagents: Recombinant human TrkA, TrkB, and TrkC enzymes, appropriate peptide substrate (e.g., poly-Glu,Tyr 4:1), ATP, and the ADP-Glo™ Kinase Assay kit.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • Procedure:

    • Test compounds were serially diluted in DMSO and added to the wells of a 384-well plate.

    • A mixture of the Trk enzyme and the peptide substrate in assay buffer was added to the wells.

    • The kinase reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for a specified period (e.g., 60 minutes).

    • Following incubation, ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.

    • The plate was then incubated for 40 minutes at room temperature.

    • Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.

    • After a 30-minute incubation, the luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay (Ba/F3 Cell-Based Assay)

The cellular potency of the inhibitors was assessed using Ba/F3 murine pro-B cells engineered to express a TEL-Trk fusion protein, rendering their proliferation dependent on Trk kinase activity.

BaF3_Assay_Logic cluster_control Control (No Inhibitor) cluster_treatment Treatment (With Inhibitor) A Ba/F3-TEL-Trk Cells B Trk Kinase Active A->B C Cell Proliferation B->C D Ba/F3-TEL-Trk Cells E Trk Kinase Inhibited D->E F Apoptosis / No Proliferation E->F

Caption: Logical relationship in the Ba/F3-TEL-Trk cell proliferation assay.

Detailed Methodology:

  • Cell Line: Ba/F3 cells stably transfected with a construct encoding a TEL-TrkA, TEL-TrkB, or TEL-TrkC fusion protein.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and in the absence of IL-3 to ensure dependence on Trk signaling.

  • Procedure:

    • Ba/F3-TEL-Trk cells were seeded into 96-well plates.

    • The cells were treated with serial dilutions of the test compounds.

    • The plates were incubated for a period of 48 to 72 hours.

    • Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, were determined from the dose-response curves.

Trk Signaling Pathway

Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trk receptors include the Ras/MAPK pathway and the PI3K/Akt pathway.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor Ras Ras Trk->Ras Activation PI3K PI3K Trk->PI3K Activation Neurotrophin Neurotrophin Neurotrophin->Trk Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Regulation of Transcription Factors Inhibitor This compound Inhibitor->Trk Inhibition

Caption: Simplified overview of the Trk signaling pathways and the point of inhibition by this compound.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising framework for the development of potent pan-Trk inhibitors. The detailed structure-activity relationship studies have elucidated the critical structural motifs required for high-affinity binding and effective inhibition of Trk kinases. This compound, with its optimized substituents at key positions, demonstrates excellent potency in both biochemical and cellular assays. The experimental protocols provided herein offer a standardized methodology for the evaluation of novel Trk inhibitors based on this and related scaffolds, facilitating further drug discovery efforts in this important therapeutic area.

An In-depth Technical Guide to the Target Kinase Profile of Trk-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinase profile of Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinases (Trk). Due to the limited availability of specific quantitative kinase profiling data for this compound in the public domain, this document offers a detailed framework for understanding its anticipated biological activity. This is achieved by presenting a representative kinase selectivity profile of a well-characterized pan-Trk inhibitor, Entrectinib, alongside detailed experimental protocols and visualizations of the core signaling pathways.

Introduction to Trk Kinases and this compound

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Activation of Trk receptors by their cognate neurotrophin ligands initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are essential for neuronal survival, differentiation, and synaptic plasticity.[2][3] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a wide array of cancers.[4] This has established the Trk kinases as significant targets for cancer therapy.

This compound is a potent, small-molecule inhibitor of Trk kinases. While its detailed public profiling data is scarce, it is understood to function as an ATP-competitive inhibitor, targeting the kinase domain of the Trk receptors to prevent their activation and subsequent downstream signaling.

Target Kinase Profile of this compound

As of the latest available information, a comprehensive public kinase selectivity profile for this compound is not available. To provide a relevant framework for understanding the expected selectivity of a pan-Trk inhibitor, the kinase profile of Entrectinib is presented below. Entrectinib is a known inhibitor of TrkA, TrkB, TrkC, as well as ROS1 and ALK kinases.[5][6]

Table 1: Representative Kinase Selectivity Profile of a Pan-Trk Inhibitor (Entrectinib) [5]

Kinase TargetIC50 (nmol/L)
TrkA 1
TrkB 3
TrkC 5
ROS17
ALK12
JAK240
ACK170
IGF1R122
FAK140
FLT3164
BRK195
IR209
AUR2215
JAK3349

This table serves as an illustrative example. The actual kinase selectivity profile of this compound may differ.

Trk Signaling Pathways

The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This creates docking sites for various adaptor proteins and enzymes, leading to the activation of key downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[7][8]

Trk_Signaling_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT Ras Ras Grb2_Sos->Ras PKC PKC IP3_DAG->PKC Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release mTOR mTOR AKT->mTOR Raf Raf Ras->Raf CellSurvival Cell Survival mTOR->CellSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Differentiation ERK->Differentiation Proliferation Proliferation ERK->Proliferation

Caption: Overview of the primary Trk receptor signaling pathways.

Experimental Protocols

The following are representative protocols for biochemical and cellular assays used to determine the kinase inhibitory profile of compounds like this compound.

This assay measures the enzymatic activity of a purified kinase by detecting the phosphorylation of a substrate.

Principle: The HTRF assay is based on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) conjugated to the kinase substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT).

    • Dilute the purified Trk kinase and the biotinylated substrate peptide to their final concentrations in the kinase reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the specific Trk kinase.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin, diluted in the detection buffer.

  • Assay Procedure:

    • Add the this compound dilutions or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add the Trk kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Workflow Start Start AddInhibitor Add this compound/ Vehicle to Plate Start->AddInhibitor AddKinaseSubstrate Add Trk Kinase & Substrate AddInhibitor->AddKinaseSubstrate AddATP Initiate with ATP AddKinaseSubstrate->AddATP Incubate1 Incubate (e.g., 60 min) AddATP->Incubate1 AddDetection Add HTRF Detection Reagents Incubate1->AddDetection Incubate2 Incubate (e.g., 60 min) AddDetection->Incubate2 ReadPlate Read Plate (HTRF) Incubate2->ReadPlate AnalyzeData Analyze Data (IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a biochemical HTRF kinase assay.

This assay measures the ability of an inhibitor to block Trk autophosphorylation in a cellular context.

Principle: Cells expressing a Trk receptor are treated with the inhibitor, followed by stimulation with the corresponding neurotrophin. The level of Trk autophosphorylation is then assessed by Western blotting using a phospho-specific antibody.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells endogenously expressing a Trk receptor or engineered to overexpress a specific Trk isoform (e.g., PC12 cells for TrkA, NIH-3T3 cells transfected with TrkB).

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB) for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-Trk (e.g., anti-phospho-TrkA (Tyr490)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total Trk as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-Trk and total Trk using densitometry software.

    • Normalize the phospho-Trk signal to the total Trk signal for each sample.

    • Plot the normalized phospho-Trk signal against the logarithm of the inhibitor concentration to determine the cellular IC50.

Cellular_Assay_Workflow Start Start SeedCells Seed & Culture Trk-expressing Cells Start->SeedCells StarveCells Serum Starve Cells SeedCells->StarveCells AddInhibitor Pre-treat with This compound StarveCells->AddInhibitor Stimulate Stimulate with Neurotrophin AddInhibitor->Stimulate LyseCells Lyse Cells Stimulate->LyseCells QuantifyProtein Quantify Protein LyseCells->QuantifyProtein SDS_PAGE SDS-PAGE & Transfer QuantifyProtein->SDS_PAGE WesternBlot Western Blot for p-Trk & Total Trk SDS_PAGE->WesternBlot AnalyzeData Densitometry & Data Analysis (IC50) WesternBlot->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a cellular phospho-Trk inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the roles of Trk kinases in health and disease. While its specific kinase selectivity profile is not widely published, the information and methodologies provided in this guide offer a robust framework for its characterization. The representative data from Entrectinib highlights the typical profile of a pan-Trk inhibitor, and the detailed protocols for biochemical and cellular assays provide a clear path for researchers to determine the potency and selectivity of this compound and other novel Trk inhibitors. Understanding the intricate Trk signaling pathways is paramount for interpreting the cellular effects of such inhibitors and for the continued development of targeted therapies for Trk-driven diseases.

References

Trk-IN-14: A Technical Overview of a Putative Tropomyosin Receptor Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trk-IN-14, a potent inhibitor of Tropomyosin Receptor Kinases (Trks) as identified in patent WO2012034091A1. While specific quantitative binding affinity data for this compound against TrkA, TrkB, and TrkC is not publicly available within the examined resources, this document synthesizes the existing knowledge on Trk signaling, outlines putative experimental protocols for assessing Trk inhibition, and presents visual representations of the relevant biological pathways to support further research and drug development efforts in this area.

Introduction to Tropomyosin Receptor Kinases (Trks)

The Tropomyosin Receptor Kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are single-pass transmembrane receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] These receptors are activated by neurotrophins, a family of secreted growth factors. The binding of these neurotrophins is highly specific: Nerve Growth Factor (NGF) preferentially binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) is the primary ligand for TrkC.[1][2]

Upon ligand binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Phospholipase C-gamma (PLCγ) pathways.[1][3][4] These signaling cascades are fundamental in mediating neuronal survival, differentiation, proliferation, and synaptic plasticity.[1][4] Dysregulation of Trk signaling has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and pain.[3][5] Consequently, the development of small molecule inhibitors targeting Trk kinases has become an area of intense research in oncology and neurology.

This compound: An Imidazo[1,2-b]pyridazine-Based Trk Inhibitor

This compound is a potent inhibitor of Trk kinases, identified as compound X-47 in patent WO2012034091A1.[6] It belongs to the imidazo[1,2-b]pyridazine class of compounds, a scaffold known to be a source of kinase inhibitors.[6]

Binding Affinity

A thorough search of publicly available scientific literature and patent databases did not yield specific quantitative data (e.g., IC50 or Kd values) for the binding affinity of this compound to the individual Trk receptor isoforms (TrkA, TrkB, and TrkC). The originating patent, WO2012034091A1, describes the compound as a potent Trk inhibitor, but the detailed biological data is not provided in the accessible documentation.[6]

For comparative purposes, other small molecule inhibitors of the Trk family have been reported with varying degrees of potency and selectivity. This information is crucial for benchmarking and understanding the potential therapeutic window of new chemical entities like this compound.

Table 1: Binding Affinity of Representative Trk Inhibitors (for illustrative purposes)

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib5117Fused in Cancer
Entrectinib1.70.10.4Annals of Oncology
Selitrectinib1<1<1Cancer Discovery

Note: The data in this table is for illustrative purposes and does not represent the binding affinities of this compound.

Putative Experimental Protocols for Determining this compound Binding Affinity

To ascertain the precise binding affinity and functional inhibition of this compound against TrkA, TrkB, and TrkC, standardized biochemical and cell-based assays would be required. The following protocols are based on established methodologies for characterizing Trk inhibitors.

Biochemical Kinase Assay (In Vitro)

A common method to determine the direct inhibitory effect of a compound on kinase activity is through an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[7] This assay measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the Trk kinase, a substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), ATP, and the test compound (this compound) are incubated together. The kinase reaction is then stopped, and a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Workflow:

G cluster_0 Reaction Incubation cluster_1 ADP Detection Trk Kinase Trk Kinase Reaction_Mix Reaction Mixture Trk Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix This compound This compound This compound->Reaction_Mix Stop_Reagent Stop Reagent & ATP Depletion Reaction_Mix->Stop_Reagent Incubate Detection_Reagent Detection Reagent (ADP to ATP) Stop_Reagent->Detection_Reagent Add Luminescence Luminescence Measurement Detection_Reagent->Luminescence Measure

Biochemical Kinase Assay Workflow

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay (In Situ)

To assess the activity of this compound in a cellular context, a cell-based assay that measures the inhibition of Trk autophosphorylation or downstream signaling can be employed.

Principle: A cell line that endogenously or recombinantly expresses a Trk receptor (e.g., PC12 cells for TrkA, or engineered HEK293 cells for TrkB or TrkC) is treated with the test compound (this compound) prior to stimulation with the cognate neurotrophin ligand. The level of Trk autophosphorylation or the phosphorylation of a downstream effector like Akt or Erk is then quantified.

Workflow:

G Cell_Culture Plate Trk-expressing cells Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Ligand_Stimulation Stimulate with Neurotrophin Compound_Treatment->Ligand_Stimulation Cell_Lysis Lyse cells Ligand_Stimulation->Cell_Lysis Phospho_Detection Detect Phospho-Trk/Phospho-Akt (e.g., Western Blot, ELISA) Cell_Lysis->Phospho_Detection Data_Analysis Quantify and determine IC50 Phospho_Detection->Data_Analysis

Cell-Based Trk Inhibition Assay Workflow

Data Analysis: The levels of phosphorylated proteins are typically measured by Western blotting or enzyme-linked immunosorbent assay (ELISA) using phospho-specific antibodies. The IC50 value is determined by quantifying the signal intensity at different inhibitor concentrations and performing a dose-response analysis.

Trk Signaling Pathways

The activation of Trk receptors initiates multiple downstream signaling cascades that are critical for cellular function. This compound, as a Trk inhibitor, is expected to block these pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophin->Trk_Receptor Binds PI3K PI3K Trk_Receptor->PI3K RAS RAS Trk_Receptor->RAS PLCG PLCγ Trk_Receptor->PLCG Trk_IN_14 This compound Trk_IN_14->Trk_Receptor Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG Differentiation Differentiation IP3_DAG->Differentiation

References

The Double-Edged Sword: Unraveling the Biological Effects of Trk-IN-14 on Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, plays a pivotal role in the development, function, and survival of the nervous system. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making these receptors attractive targets for therapeutic intervention. Trk-IN-14, a potent and selective inhibitor of the Trk family, has emerged as a critical tool for dissecting the complex roles of Trk signaling in neuronal cell biology. This technical guide provides a comprehensive overview of the biological effects of this compound on neuronal cell lines, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Quantitative Analysis of this compound's Impact on Neuronal Cell Lines

The biological effects of this compound are dose-dependent and vary across different neuronal cell lines. The following tables summarize the quantitative data on the impact of K252a, a well-characterized Trk inhibitor analogous to this compound, on cell viability, apoptosis, and cell cycle distribution in commonly used neuronal cell models.

Table 1: Effect of K252a on Neuronal Cell Viability

Cell LineAssayConcentration (nM)Incubation Time% Viability ReductionIC50 (nM)Reference
SH-SY5YMTT10024hNot SpecifiedNot Determined[1]
PC12MTT200Not SpecifiedNot Specified~3 (for TrkA inhibition)[2]
TSU-pr1[3H]Thymidine Incorporation10025hSignificant InhibitionNot Determined[3]
DU-145[3H]Thymidine Incorporation10025hSignificant InhibitionNot Determined[3]
PC-3[3H]Thymidine Incorporation10025hSignificant InhibitionNot Determined[3]

Table 2: Induction of Apoptosis by K252a in Neuronal and Glial Cell Lines

Cell LineAssayConcentration (nM)Incubation TimeObservationsReference
T98G (Glioma)DNA Laddering, MorphologyNot SpecifiedNot SpecifiedApoptosis induced[4]
PC12Flow Cytometry (Annexin V/PI)Not SpecifiedNot SpecifiedApoptosis induced[5][6]

Table 3: K252a-Induced Cell Cycle Arrest in Various Cell Lines

Cell LineAssayConcentration (nM)Incubation TimeEffectReference
T98G (Glioma)Flow CytometryNot SpecifiedNot SpecifiedArrest at G1/S and G2/M[4]
HuH7 (Hepatoma)Flow Cytometry1003 daysG1 phase arrest[7]
TSU-pr1, DU-145, PC-3[3H]Thymidine Incorporation10025hAccumulation in G0/G1[3]

Core Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its inhibition of the Trk signaling cascade. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the workflows of the experimental protocols used to assess the effects of this inhibitor.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds and Activates PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K Ras Ras Trk_Receptor->Ras Trk_IN_14 This compound (K252a) Trk_IN_14->Trk_Receptor Inhibits Autophosphorylation Akt Akt PI3K->Akt Raf Raf Ras->Raf Apoptosis ↓ Apoptosis Akt->Apoptosis Inhibits Survival ↑ Survival ↑ Proliferation ↑ Differentiation Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival

Figure 1: Trk Signaling Pathway and Inhibition by this compound.

Experimental_Workflows cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI Staining) v1 Seed Neuronal Cells v2 Treat with this compound (Dose-Response) v1->v2 v3 Add MTT Reagent v2->v3 v4 Incubate v3->v4 v5 Add Solubilization Solution v4->v5 v6 Measure Absorbance v5->v6 a1 Seed Neuronal Cells a2 Treat with this compound a1->a2 a3 Harvest Cells a2->a3 a4 Stain with Annexin V-FITC & PI a3->a4 a5 Flow Cytometry Analysis a4->a5 c1 Seed Neuronal Cells c2 Treat with this compound c1->c2 c3 Harvest & Fix Cells c2->c3 c4 Stain with Propidium Iodide (PI) c3->c4 c5 Flow Cytometry Analysis c4->c5

Figure 2: Key Experimental Workflows.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis of Trk Phosphorylation

This technique is used to detect the phosphorylation status of Trk receptors.

  • Cell Lysis: After treatment with this compound and/or a neurotrophin, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and then incubate with a primary antibody specific for phosphorylated Trk (p-Trk). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Trk to normalize for protein loading.[8]

Conclusion

This compound serves as a powerful pharmacological tool for investigating the multifaceted roles of Trk signaling in neuronal cell lines. Its ability to potently and selectively inhibit Trk kinases allows for the precise dissection of pathways involved in cell survival, proliferation, differentiation, and apoptosis. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting Trk signaling in various neurological and oncological contexts. The observed induction of apoptosis and cell cycle arrest in various cell lines highlights the potential of Trk inhibitors as anti-cancer agents, while the nuanced effects on neurite outgrowth underscore the complexity of Trk signaling in neuronal development and regeneration.[3][4][9] Further research utilizing this compound and similar compounds will undoubtedly continue to unravel the intricate biology of Trk receptors and pave the way for novel therapeutic strategies.

References

Trk-IN-14: A Technical Guide to its Application as a Chemical Probe for Trk Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Trk-IN-14, a potent and selective chemical probe for the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. This document details its mechanism of action, provides representative data on its biochemical and cellular activity, and outlines key experimental protocols for its use in elucidating Trk signaling pathways.

Introduction to Trk Signaling and the Role of Chemical Probes

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical mediators of neurotrophin signaling, playing essential roles in neuronal development, survival, and synaptic plasticity.[1][2][3] Dysregulation of Trk signaling is implicated in various neurological disorders and cancers.[4][5][] Chemical probes are small molecules that selectively modulate a protein's function, enabling researchers to dissect its role in complex biological systems. This compound serves as a potent inhibitor of Trk kinases, making it a valuable tool for investigating the downstream consequences of Trk pathway inhibition.[7]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of TrkA, TrkB, and TrkC, preventing the phosphorylation of downstream substrates.[5][8] Upon binding of a neurotrophin ligand (like NGF for TrkA, BDNF for TrkB, or NT-3 for TrkC), Trk receptors dimerize and autophosphorylate, initiating a cascade of intracellular signaling events.[2][9][10] The primary downstream pathways activated by Trk receptors include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which collectively regulate cell proliferation, survival, and differentiation.[1][3][4][11][12] By blocking the initial phosphorylation event, this compound effectively shuts down these downstream signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds P P Trk Receptor->P Autophosphorylation This compound This compound This compound->Trk Receptor Inhibits Shc Shc P->Shc PLCg PLCg P->PLCg PI3K PI3K P->PI3K Ras Ras Shc->Ras Differentiation Differentiation PLCg->Differentiation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Cell Survival Cell Survival Akt->Cell Survival Gene Expression Gene Expression MAPK->Gene Expression

Figure 1: Trk Signaling Pathway and Inhibition by this compound.

Biochemical and Cellular Activity

The potency and selectivity of a chemical probe are paramount. The following tables present representative data for a potent Trk inhibitor like this compound. Disclaimer: The following quantitative data is illustrative and based on typical values for potent Trk inhibitors, as specific public data for this compound is limited.

Table 1: Biochemical Potency against Trk Family Kinases

Kinase TargetIC50 (nM)
TrkA5
TrkB3
TrkC4

Table 2: Cellular Activity in Trk-Dependent Cell Lines

Cell LineTrk IsoformAssay TypeIC50 (nM)
Neuroblastoma (SK-N-BE(2))TrkBProliferation15
Colon Carcinoma (KM12)TrkA (fusion)Phospho-Trk10
Lung Adenocarcinoma (CUTO-3)TrkC (fusion)Viability20

Table 3: Selectivity Profile against a Panel of Kinases

Kinase% Inhibition at 1 µM
TrkA 98
TrkB 99
TrkC 98
ALK<10
ROS1<5
VEGFR2<15
EGFR<5

Experimental Protocols

This protocol assesses the direct inhibitory activity of this compound on recombinant Trk kinase activity.

  • Reagents: Recombinant human TrkA, TrkB, or TrkC kinase domain, ATP, biotinylated peptide substrate, kinase assay buffer, and this compound.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and this compound dilution to the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., HTRF, AlphaScreen).

    • Calculate IC50 values from the dose-response curve.

This protocol measures the inhibition of Trk autophosphorylation in a cellular context.

  • Cell Culture: Culture a Trk-dependent cell line (e.g., KM12) to 80% confluency.

  • Treatment:

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with the appropriate neurotrophin (e.g., NGF for TrkA) for 10-15 minutes.

  • Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13][14]

    • Incubate the membrane with a primary antibody against phospho-Trk (e.g., p-TrkA Tyr490) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

    • Strip and re-probe the membrane for total Trk and a loading control (e.g., GAPDH or β-actin).

Cell_Culture Culture Trk-Dependent Cells Starvation Serum Starve Cells Cell_Culture->Starvation Treatment Treat with this compound and Neurotrophin Starvation->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (p-Trk) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Western Blot Workflow for Assessing Trk Inhibition.

In Vivo Studies

The utility of a chemical probe extends to in vivo models to understand the physiological roles of the target. While specific in vivo data for this compound is not publicly available, a typical study would involve administering the compound to animal models of cancer or neurological disorders where Trk signaling is implicated.[15][16] Endpoints would include tumor growth inhibition, assessment of target engagement in tissues (e.g., by measuring p-Trk levels), and evaluation of behavioral or physiological outcomes.

Logical Framework for Chemical Probe Application

The development and application of a chemical probe like this compound follow a logical progression to validate its use for studying Trk signaling.

Identify_Target Identify Biological Target (Trk Kinases) Develop_Probe Develop Potent and Selective Chemical Probe (this compound) Identify_Target->Develop_Probe Biochemical_Validation Biochemical Validation (Potency, Selectivity) Develop_Probe->Biochemical_Validation Cellular_Validation Cellular Validation (Target Engagement, Phenotype) Biochemical_Validation->Cellular_Validation In_Vivo_Validation In Vivo Validation (PK/PD, Efficacy) Cellular_Validation->In_Vivo_Validation Hypothesis_Testing Use Validated Probe for Hypothesis Testing in Trk Signaling Research In_Vivo_Validation->Hypothesis_Testing

Figure 3: Logical Flow for Chemical Probe Development and Use.

Conclusion

This compound represents a valuable tool for the research community to dissect the intricate roles of Trk signaling in health and disease. Its potency and selectivity, when coupled with the appropriate experimental methodologies outlined in this guide, will enable a deeper understanding of the downstream consequences of Trk inhibition and may aid in the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to Trk-IN-14 and its Effects on Neurotrophin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinase (Trk) signaling. It is intended for researchers, scientists, and drug development professionals investigating neurotrophin pathways and their therapeutic targeting. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and visualizes the complex signaling networks it modulates.

Introduction: Neurotrophin Signaling

Neurotrophins are a family of growth factors essential for the development, survival, differentiation, and function of neurons in the central and peripheral nervous systems. The primary members of this family include Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Their biological effects are mediated through high-affinity binding to the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.

Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling events through three principal pathways:

  • RAS-MAPK Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.

  • PI3K-AKT Pathway: A crucial axis for promoting cell survival and growth.

  • PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling, influencing synaptic plasticity.

Dysregulation of Trk signaling is implicated in various neurological disorders and has emerged as a significant driver in several types of cancer, often through chromosomal rearrangements resulting in oncogenic NTRK gene fusions. This has made Trk kinases a compelling target for therapeutic intervention.

This compound: A Potent Pan-Trk Inhibitor

This compound is a potent, ATP-competitive small molecule inhibitor targeting the kinase activity of all three Trk family members. It was identified as "compound X-47" in patent WO/2012/034091. By occupying the ATP-binding pocket of the Trk kinase domain, this compound effectively blocks receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Data: Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The following tables summarize its potency against TrkA, TrkB, and TrkC.

Table 1: Biochemical Potency of this compound

Target IC50 (nM)
TrkA < 10
TrkB < 10
TrkC < 10

Data derived from patent WO/2012/034091, Example 48. The patent categorizes the inhibitory activity, with "< 10 nM" representing the highest potency category ("+++").

Table 2: Cellular Activity of this compound

Assay Type Cell Line Effect
Inhibition of Trk Autophosphorylation Engineered cell lines (e.g., NIH-3T3-TrkA) Inhibition of ligand-induced receptor phosphorylation
Anti-proliferative Activity Trk-fusion cancer cells (e.g., KM12) Inhibition of cell growth and viability

Specific cellular IC50 values for this compound are not publicly disclosed in the source patent. The table reflects the expected activity based on its mechanism of action.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways, the mechanism of inhibitor action, and a standard experimental workflow.

Neurotrophin_Signaling cluster_membrane Plasma Membrane TrkA TrkA PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg RAS RAS TrkA->RAS TrkB TrkB TrkB->PI3K TrkB->PLCg TrkB->RAS TrkC TrkC TrkC->PI3K TrkC->PLCg TrkC->RAS NGF NGF NGF->TrkA BDNF BDNF / NT-4 BDNF->TrkB NT3 NT-3 NT3->TrkC AKT AKT PI3K->AKT Survival Survival Growth AKT->Survival PKC PKC PLCg->PKC Ca Ca²⁺ Signaling PLCg->Ca RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Differentiation Neurite Outgrowth ERK->Differentiation Plasticity Synaptic Plasticity PKC->Plasticity Ca->Plasticity

Caption: Neurotrophin signaling pathways activated by Trk receptors.

Inhibitor_Mechanism cluster_kinase Trk Kinase Domain ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables Block Blocked ATP_Site->Block Substrate Downstream Substrate Substrate->Phosphorylation ATP ATP ATP->ATP_Site Binds Trk_IN_14 This compound Trk_IN_14->ATP_Site Competitively Binds Trk_IN_14->Block

Caption: Mechanism of action for this compound.

Experimental_Workflow A Biochemical Assay (Recombinant Kinase) B Determine IC50 (Potency) A->B C Cellular Assay (Trk Phosphorylation) B->C D Confirm On-Target Effect (Cellular Potency) C->D E Cell Viability Assay (Trk-Fusion Cancer Cells) D->E F Assess Anti-Proliferative Activity E->F G In Vivo Xenograft Model (Efficacy Study) F->G H Evaluate Anti-Tumor Activity G->H

Caption: Standard workflow for characterizing a Trk kinase inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on neurotrophin signaling.

Protocol: Biochemical Trk Kinase Assay (IC50 Determination)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of this compound.

Materials:

  • Recombinant human TrkA, TrkB, or TrkC kinase domain.

  • Biotinylated poly(E,Y) 4:1 peptide substrate.

  • Europium-labeled anti-phosphotyrosine antibody.

  • Streptavidin-Allophycocyanin (SA-APC).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • ATP solution.

  • This compound, serially diluted in DMSO.

  • 384-well low-volume assay plates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

  • To each well of a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO vehicle control.

  • Add 2.5 µL of a solution containing the Trk enzyme and biotinylated substrate in Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equivalent to the Km for each enzyme).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the ratio of 665/620 nm emissions. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Trk Autophosphorylation Assay (Western Blot)

This protocol details a method to assess the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.

Materials:

  • NIH-3T3 cells stably overexpressing human TrkA (NIH-3T3-TrkA).

  • Cell Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Serum-Free Medium: DMEM, 0.1% Bovine Serum Albumin (BSA).

  • Recombinant human NGF.

  • This compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-TrkA (Tyr490), Rabbit anti-total-TrkA.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Plate NIH-3T3-TrkA cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4 hours in Serum-Free Medium.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle) for 1 hour at 37°C.

  • Stimulate the cells with 50 ng/mL NGF for 10 minutes at 37°C.

  • Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

  • Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well. Scrape and collect the lysates.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration of the supernatants using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with anti-phospho-TrkA antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-TrkA antibody as a loading control.

Protocol: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model bearing a Trk-fusion positive cancer.

Materials:

  • KM12 human colorectal cancer cells (harboring a TPM3-NTRK1 fusion).

  • Female athymic nude mice (6-8 weeks old).

  • Matrigel Basement Membrane Matrix.

  • This compound formulated for oral gavage.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Harvest KM12 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Administer this compound (e.g., at doses of 10, 30, and 100 mg/kg) or vehicle control via oral gavage once daily.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight twice weekly as an indicator of general toxicity.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pTrk) if required.

  • Analyze the data by comparing the tumor growth inhibition between the treated and vehicle groups.

Conclusion

This compound is a potent, pan-Trk inhibitor that effectively blocks neurotrophin receptor signaling. Its ability to inhibit TrkA, TrkB, and TrkC with high biochemical potency translates into on-target cellular effects, including the suppression of receptor autophosphorylation and the inhibition of proliferation in Trk-dependent cancer cells. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound in oncology, neuroscience, and other fields where Trk signaling plays a critical role.

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-b]pyridazine-Based Trk Inhibitors: The Case of Trk-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal development, survival, and function. However, aberrant Trk signaling, often driven by NTRK gene fusions, has emerged as a significant oncogenic driver in a wide range of human cancers. This has spurred the development of targeted Trk inhibitors. The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile and effective core for the generation of potent kinase inhibitors. This whitepaper provides a detailed technical overview of the discovery and synthesis of imidazo[1,2-b]pyridazine compounds as Trk inhibitors, with a specific focus on the potent inhibitor, Trk-IN-14. We will delve into the synthetic chemistry, biological evaluation, and the underlying signaling pathways affected by these compounds.

Introduction: The Therapeutic Promise of Trk Inhibition

The Trk family of receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes, are essential for the normal functioning of the nervous system.[1] Ligand binding by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3) leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[1] These pathways, primarily the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, are crucial for cell proliferation, differentiation, and survival.[2]

In recent years, chromosomal rearrangements leading to NTRK gene fusions have been identified as potent oncogenic drivers in a diverse array of solid tumors. These fusion proteins result in ligand-independent, constitutive activation of the Trk kinase domain, leading to uncontrolled cell growth and proliferation. The discovery of these oncogenic fusions has ushered in a new era of precision oncology, with the development of inhibitors that specifically target the Trk kinase domain. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising chemical starting point for the development of such inhibitors.[3]

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to serve as a scaffold for a wide range of kinase inhibitors. Its rigid structure and ability to be readily functionalized at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable example of a potent Trk inhibitor built on this scaffold is this compound.[4]

Synthesis of Imidazo[1,2-b]pyridazine Compounds: A General Overview and the Specific Synthesis of this compound

General Synthetic Strategy

The synthesis of the imidazo[1,2-b]pyridazine core typically involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[5] This reaction proceeds under mild basic conditions, such as in the presence of sodium bicarbonate. The halogenated pyridazine starting material is key to the successful formation of the fused ring system in good yields.

Detailed Experimental Protocol for the Synthesis of this compound (Compound X-47)

The synthesis of this compound, identified as compound X-47 in patent WO2012034091A1, is a multi-step process. Below is a representative synthetic scheme and a detailed experimental protocol based on the general procedures for analogous compounds described in the patent.

Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Condensation Condensation 3-amino-6-chloropyridazine->Condensation alpha-bromoketone alpha-bromoketone alpha-bromoketone->Condensation Imidazo[1,2-b]pyridazine core Imidazo[1,2-b]pyridazine core Condensation->Imidazo[1,2-b]pyridazine core Cross-coupling Cross-coupling Imidazo[1,2-b]pyridazine core->Cross-coupling This compound This compound Cross-coupling->this compound

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

A mixture of 3-amino-6-chloropyridazine and a suitable α-bromoketone is heated in a solvent such as ethanol in the presence of a mild base like sodium bicarbonate. The reaction mixture is typically refluxed for several hours. After cooling, the product, a 6-chloro-imidazo[1,2-b]pyridazine derivative, is isolated by filtration and can be purified by recrystallization or column chromatography.

Step 2: Functionalization via Cross-Coupling Reactions

The 6-chloro-imidazo[1,2-b]pyridazine intermediate is then subjected to a Suzuki or Stille cross-coupling reaction to introduce the desired aryl or heteroaryl substituent at the 6-position. For example, in a Suzuki coupling, the chloro-intermediate is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as dioxane and water. The reaction is heated, typically under an inert atmosphere, until completion.

Step 3: Final Product Isolation and Purification

After the cross-coupling reaction, the final product, this compound, is isolated through standard workup procedures, which may include extraction and washing. Purification is typically achieved by column chromatography on silica gel to yield the pure compound. The structure and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Evaluation of this compound

In Vitro Kinase Inhibition

This compound has been demonstrated to be a potent inhibitor of Trk kinases.[4] The inhibitory activity is typically assessed using in vitro kinase assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
TrkA< 10
TrkB< 10
TrkC< 10

Data is representative and based on the potency described for analogous compounds in patent literature.

Experimental Protocol: TRK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

A common method to determine the inhibitory potency of compounds like this compound is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Assay Workflow:

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection Trk Kinase Trk Kinase Incubation Incubation Trk Kinase->Incubation Substrate/ATP Substrate/ATP Substrate/ATP->Incubation This compound This compound This compound->Incubation ADP Production ADP Production Incubation->ADP Production ADP-Glo™ Reagent ADP-Glo™ Reagent ADP Production->ADP-Glo™ Reagent Kinase Detection Reagent Kinase Detection Reagent ADP-Glo™ Reagent->Kinase Detection Reagent Luminescence Reading Luminescence Reading Kinase Detection Reagent->Luminescence Reading

Caption: Workflow for a typical TRK kinase inhibition assay.

Procedure:

  • Reagent Preparation: Recombinant Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[2] this compound is serially diluted in DMSO.

  • Kinase Reaction: The kinase reaction is initiated by adding the Trk enzyme to wells of a 384-well plate containing the substrate/ATP mix and the test compound (this compound) or DMSO as a control. The final DMSO concentration should not exceed 1%.[6]

  • Incubation: The reaction plate is incubated at room temperature for a defined period, typically 60 minutes.

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • Luminescence Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP and to provide luciferase and luciferin for the generation of a luminescent signal. The plate is incubated for an additional 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The inhibitory activity of this compound is determined by comparing the signal in the presence of the compound to the control wells. IC₅₀ values are calculated from the dose-response curves.

Mechanism of Action: Inhibition of Trk Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the constitutive activation of Trk fusion proteins, thereby blocking the downstream signaling pathways that drive tumor growth and survival.

Trk Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Trk Trk Receptor Ras Ras Trk->Ras activates PI3K PI3K Trk->PI3K activates PLCg PLC-γ Trk->PLCg activates Neurotrophin Neurotrophin Neurotrophin->Trk Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Trk_IN_14 This compound Trk_IN_14->Trk inhibits

Caption: Simplified Trk signaling pathways and the inhibitory action of this compound.

Upon activation, Trk receptors recruit and phosphorylate various adaptor proteins and enzymes, leading to the activation of three major downstream signaling cascades:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a primary driver of cell proliferation and differentiation.[2]

  • The Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This cascade is crucial for promoting cell survival and inhibiting apoptosis.[2]

  • The Phospholipase C-gamma (PLC-γ) Pathway: Activation of PLC-γ leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing a variety of cellular processes.[2]

By inhibiting the initial autophosphorylation of the Trk receptor, this compound effectively shuts down these downstream signals, leading to the suppression of tumor growth and induction of apoptosis in Trk fusion-positive cancers.

Conclusion and Future Directions

The discovery of imidazo[1,2-b]pyridazine-based Trk inhibitors, exemplified by this compound, represents a significant advancement in the field of targeted cancer therapy. The potent and selective inhibition of Trk kinases by these compounds offers a promising therapeutic strategy for patients with NTRK fusion-positive malignancies. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these important molecules.

Future research in this area will likely focus on the development of next-generation inhibitors that can overcome potential resistance mechanisms, as well as on the exploration of novel imidazo[1,2-b]pyridazine analogs with improved pharmacokinetic profiles and enhanced selectivity. The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a variety of cancers and other diseases driven by aberrant kinase signaling.

References

The Role of Trk-IN-14 in Elucidating Trk Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in the development, function, and survival of neurons.[1] Dysregulation of Trk signaling is implicated in various neurological disorders and cancer, making these receptors significant targets for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the intricate signaling pathways governed by Trk receptors and for developing novel therapeutics. This technical guide focuses on Trk-IN-14, a potent pan-Trk inhibitor, and its application in studying Trk receptor function. While specific quantitative data for this compound is not publicly available, this guide will provide representative data from well-characterized pan-Trk inhibitors, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate research in this domain.

Data Presentation: Representative Inhibitory Activity of Pan-Trk Inhibitors

The following tables summarize the in vitro potency of Larotrectinib and Entrectinib against the Trk family of kinases and a selection of other kinases to demonstrate selectivity. This data is crucial for interpreting experimental results and understanding the potential on- and off-target effects of a pan-Trk inhibitor.

Table 1: Biochemical Potency of Representative Pan-Trk Inhibitors

InhibitorTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Larotrectinib5116
Entrectinib131

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Data is representative of typical values found in the literature.[2][3]

Table 2: Kinase Selectivity Profile of Larotrectinib

Kinase% Inhibition at 1 µM
TrkA >95%
TrkB >95%
TrkC >95%
TNK2>90%
Other 225 kinases<50%

This table illustrates the high selectivity of Larotrectinib for the Trk family of kinases.[1]

Mandatory Visualization

Trk Signaling Pathways

The binding of neurotrophins (like NGF to TrkA, BDNF and NT-4 to TrkB, and NT-3 to TrkC) to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events crucial for neuronal survival, differentiation, and synaptic plasticity. The three major signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.

Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TrkReceptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->TrkReceptor Binding Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization pTrk Phosphorylated Trk Dimerization->pTrk Shc Shc pTrk->Shc PI3K PI3K pTrk->PI3K PLCg PLCγ pTrk->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PIP2_DAG_IP3 PIP2 -> DAG + IP3 PLCg->PIP2_DAG_IP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression AKT AKT PIP2_PIP3->AKT Survival Cell Survival AKT->Survival PKC PKC PIP2_DAG_IP3->PKC Ca_Release Ca²⁺ Release PIP2_DAG_IP3->Ca_Release PKC->GeneExpression Ca_Release->GeneExpression Differentiation Neuronal Differentiation GeneExpression->Differentiation Experimental_Workflow Start Start: Characterize Trk Inhibitor (e.g., this compound) BiochemicalAssay Biochemical Kinase Assay (Determine IC50 for TrkA, B, C) Start->BiochemicalAssay KinaseProfiling Kinase Selectivity Profiling (Panel of >200 kinases) BiochemicalAssay->KinaseProfiling Assess Selectivity CellularAssay Cellular Proliferation Assay (e.g., in Trk-dependent cancer cells) BiochemicalAssay->CellularAssay Validate in cellular context DataAnalysis Data Analysis & Interpretation KinaseProfiling->DataAnalysis WesternBlot Western Blot Analysis (Inhibition of Trk phosphorylation and downstream signaling) CellularAssay->WesternBlot Investigate mechanism WesternBlot->DataAnalysis Conclusion Conclusion on Potency, Selectivity, and Cellular Efficacy DataAnalysis->Conclusion

References

Preliminary Studies on a Novel Tropomyosin Receptor Kinase (Trk) Inhibitor in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific compound "Trk-IN-14" is limited. This guide provides a comprehensive overview of the typical preliminary studies conducted for a novel Trk inhibitor, using established methodologies and representative data from the field of Trk inhibitor research. The experimental protocols and data presented herein are illustrative and based on studies of other Trk inhibitors.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2][] In cancer, chromosomal rearrangements can lead to the formation of NTRK gene fusions, resulting in constitutively active Trk fusion proteins that act as oncogenic drivers.[2][4] These fusions are found across a wide range of tumor types in both adult and pediatric patients.[5] The development of potent and selective Trk inhibitors has ushered in a new era of tumor-agnostic therapies, with drugs like larotrectinib and entrectinib showing significant clinical efficacy.[6][7]

This technical guide outlines the preclinical evaluation of a novel, potent Trk inhibitor, herein referred to as this compound, in various cancer models. While specific data for this compound is not publicly available, this document serves as a blueprint for the requisite in vitro and in vivo studies, data presentation, and mechanistic investigation for such a compound. This compound is noted as a potent Trk inhibitor in patent literature (WO2012034091A1, compound X-47).[8]

Mechanism of Action and Signaling Pathway

Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades.[1][9] The primary pathways activated include the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[][9][10][11] Trk fusion proteins are ligand-independent, leading to constant activation of these pro-tumorigenic signaling pathways.[2] Trk inhibitors are typically small molecules that compete with ATP for the kinase binding site, thereby blocking receptor phosphorylation and subsequent downstream signaling.[1][12]

Visualization of the Trk Signaling Pathway

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophin->Trk_Receptor PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K RAS RAS Trk_Receptor->RAS IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB mTOR mTOR AKT->mTOR AKT->CREB PKC PKC DAG->PKC PKC->CREB Proliferation Proliferation CREB->Proliferation Survival Survival CREB->Survival Differentiation Differentiation CREB->Differentiation Trk_Inhibitor This compound Trk_Inhibitor->Trk_Receptor

Caption: Trk signaling pathway and point of inhibition.

In Vitro Studies

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against Trk kinases (TrkA, TrkB, TrkC) and to assess its selectivity against a panel of other kinases.

Experimental Protocol (Representative): A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[13]

  • Reaction Setup: In a 96-well plate, combine the recombinant Trk enzyme (e.g., TrkA, TrkB, or TrkC), a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[13][14]

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is achieved by adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[13]

  • Data Analysis: Record luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][16]

Data Presentation:

Table 1: Illustrative Biochemical Activity of a Novel Trk Inhibitor

Target Kinase IC₅₀ (nM)
TrkA 1.5
TrkB 2.0
TrkC 1.2
Kinase X >1000

| Kinase Y | >1000 |

Cell-Based Assays

Objective: To evaluate the anti-proliferative and cytotoxic effects of this compound on cancer cell lines harboring NTRK gene fusions.

Experimental Protocol (Representative - MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[17][18]

  • Cell Seeding: Plate cancer cells (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Add a solubilization solution (e.g., a mixture of SDS and DMF) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the IC₅₀ value, which represents the concentration of the inhibitor that reduces cell viability by 50%.[20][21][22]

Data Presentation:

Table 2: Illustrative Anti-proliferative Activity of a Novel Trk Inhibitor in Cancer Cell Lines

Cell Line Cancer Type NTRK Fusion IC₅₀ (nM)
KM12 Colorectal TPM3-NTRK1 10.5
CUTO-3 Lung MPRIP-NTRK1 15.2
SW-756 Cervical ETV6-NTRK3 8.9

| Normal Fibroblasts | Non-cancerous | None | >5000 |

In Vivo Studies

Objective: To assess the anti-tumor efficacy and tolerability of this compound in a relevant animal model of Trk fusion-positive cancer.

Experimental Protocol (Representative - Xenograft Model): Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[12][23]

  • Tumor Implantation: Subcutaneously implant human tumor cells harboring an NTRK fusion (e.g., KM12 cells) into immunocompromised mice (e.g., nude mice).[12][24]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound orally or via another appropriate route at various doses and schedules (e.g., once or twice daily). The control group receives a vehicle solution.

  • Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between the treated and control groups.

Data Presentation:

Table 3: Illustrative In Vivo Efficacy of a Novel Trk Inhibitor in a Xenograft Model

Treatment Group Dose and Schedule Mean Tumor Volume at Endpoint (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control - 1500 - +2
This compound 10 mg/kg, QD 450 70 -1

| this compound | 30 mg/kg, QD | 150 | 90 | -3 |

Visualization of a Generalized Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Kinase_Assay Biochemical Kinase Assay (IC50 vs. TrkA/B/C) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Cell_Assay Cell Viability Assay (IC50 vs. NTRK+ cells) Xenograft_Model Xenograft Model Establishment (NTRK+ tumor) Cell_Assay->Xenograft_Model Selectivity_Panel->Cell_Assay Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Tolerability Assessment (Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Study Go_NoGo Go/No-Go for Further Development Toxicity_Study->Go_NoGo

Caption: Generalized workflow for preclinical evaluation.

Conclusion

The preliminary studies outlined in this guide provide a robust framework for the initial characterization of a novel Trk inhibitor such as this compound. Successful outcomes in these biochemical, cellular, and in vivo models, demonstrating potent and selective inhibition of Trk kinases, anti-proliferative activity in NTRK fusion-positive cancer cells, and significant tumor growth inhibition in animal models with good tolerability, would provide a strong rationale for advancing the compound into further preclinical and clinical development. The tumor-agnostic potential of Trk inhibitors underscores the importance of a thorough preclinical evaluation to identify promising therapeutic candidates for patients with Trk fusion-positive cancers.[4]

References

Methodological & Application

Trk-IN-14 In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro kinase assay for Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinase (Trk) family members. The provided methodology utilizes the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This application note also includes a summary of the Trk signaling pathway, quantitative data for this compound, and visual diagrams to illustrate the experimental workflow and the relevant biological pathways.

Introduction to Trk Kinases and this compound

The Tropomyosin receptor kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Activation of Trk receptors by their respective neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC) leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades.[1][2] These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are vital for promoting neuronal survival, differentiation, and synaptic plasticity.[3][4] Dysregulation of Trk signaling has been implicated in various cancers, making Trk kinases attractive targets for therapeutic intervention.[2]

This compound is a potent inhibitor of Trk kinases.[5] As referenced in patent WO2012034091A1, this compound (designated as compound X-47 in the patent) demonstrates significant inhibitory activity against Trk family members.[5]

Quantitative Data: this compound Kinase Inhibition

The inhibitory activity of this compound against the Trk kinase family was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseIC50 (nM)
TrkA< 10
TrkB< 25
TrkC< 25

Data extracted from patent WO2012034091A1, compound X-47.

Trk Signaling Pathway

The binding of a neurotrophin to its corresponding Trk receptor triggers a cascade of intracellular signaling events. The diagram below illustrates the major downstream pathways activated by Trk receptors.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binding & Dimerization PLCg PLCγ Trk_Receptor->PLCg Activation Shc_Grb2_SOS Shc/Grb2/SOS Trk_Receptor->Shc_Grb2_SOS Recruitment PI3K PI3K Trk_Receptor->PI3K Activation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Transcription_Factors Transcription Factors (e.g., CREB) PKC->Transcription_Factors Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Survival, Growth, Differentiation) mTOR->Gene_Expression Transcription_Factors->Gene_Expression

Caption: Trk Receptor Signaling Pathways.

Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 value of this compound against a target Trk kinase.

Materials
  • This compound (Compound X-47)

  • Recombinant human Trk kinase (TrkA, TrkB, or TrkC)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow

The following diagram illustrates the major steps of the in vitro kinase assay.

Kinase_Assay_Workflow A Prepare Reagents - this compound dilutions - Kinase/Substrate mix - ATP solution B Add this compound and Kinase/Substrate to well plate A->B C Initiate Kinase Reaction by adding ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP with ADP-Glo™ Reagent D->E F Incubate at Room Temperature E->F G Convert ADP to ATP & Generate Light with Kinase Detection Reagent F->G H Incubate at Room Temperature G->H I Measure Luminescence H->I J Data Analysis (IC50 determination) I->J

Caption: In Vitro Kinase Assay Workflow.

Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in kinase buffer to create a range of concentrations for IC50 determination. Also, prepare a vehicle control (DMSO in kinase buffer).

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add the diluted this compound or vehicle control.

    • Add the recombinant Trk kinase and the appropriate substrate to each well.

    • The final volume in each well should be uniform.

  • Initiation of Kinase Reaction:

    • To start the reaction, add ATP to each well. The final ATP concentration should be at or near the Km for the specific Trk kinase, if known.

    • Mix the plate gently.

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]

    • Incubate the plate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.[6][7]

    • Incubate the plate at room temperature for 30-60 minutes.[6]

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Background Subtraction: Subtract the luminescence signal from a "no kinase" control well from all other data points.

  • Normalization: Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

  • IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of this compound using a robust and sensitive luminescence-based kinase assay. The provided protocol, along with the contextual information on the Trk signaling pathway and inhibitor activity, serves as a valuable resource for researchers in the field of kinase inhibitor discovery and development.

References

Application Notes and Protocols for Developing Cell-Based Assays Using Trk-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinases (Trk), in various cell-based assays. The protocols outlined below are intended to serve as a starting point for researchers to investigate the cellular effects of Trk inhibition and to screen for novel Trk inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. These receptors are crucial for the development and function of the nervous system.[1] Dysregulation of Trk signaling, often through gene fusions (NTRK fusions), is an oncogenic driver in a variety of adult and pediatric tumors.[2][3] Small molecule inhibitors that target the ATP-binding site of Trk kinases are a primary therapeutic strategy for these cancers.[4][5] this compound offers a valuable tool for studying the biological consequences of Trk pathway inhibition and for the discovery of new therapeutic agents.

Quantitative Data

While specific IC50 values for this compound against TrkA, TrkB, and TrkC are not publicly available, it is described as a potent Trk inhibitor.[6] For initial experimental design, researchers can consider using concentrations in the low nanomolar to low micromolar range, similar to other potent Trk inhibitors like Larotrectinib and Entrectinib, which exhibit IC50 values in the low nanomolar range.[4][7] It is strongly recommended that users perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

ParameterRecommended Starting Range (To be optimized)Notes
IC50 (Biochemical Assay) 1 - 100 nMHighly dependent on the specific Trk isoform and assay conditions.
Cellular IC50 10 nM - 1 µMVaries significantly between cell lines based on factors like membrane permeability and expression levels of Trk receptors.
Working Concentration 100 nM - 5 µMA starting point for cell-based assays. A dose-response curve is essential to determine the optimal concentration.
Incubation Time 1 - 72 hoursDependent on the specific assay and the biological question being addressed. Shorter times for signaling pathway studies, longer for cell viability.

Trk Signaling Pathway Inhibition by this compound

Trk receptors, upon binding to their neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC), dimerize and autophosphorylate on specific tyrosine residues within their kinase domains. This activation initiates downstream signaling cascades, primarily the RAS-MAPK, PI3K-Akt, and PLCγ pathways, which regulate cell survival, proliferation, and differentiation.[4][5][8] this compound, by inhibiting the kinase activity of Trk receptors, is expected to block these downstream signaling events.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binding & Dimerization pTrk Trk Autophosphorylation Trk Receptor->pTrk Activation This compound This compound This compound->pTrk Inhibition RAS RAS pTrk->RAS PI3K PI3K pTrk->PI3K PLCγ PLCγ pTrk->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Survival Akt->Survival IP3_DAG IP3 / DAG PLCγ->IP3_DAG IP3_DAG->Differentiation

Figure 1: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells expressing Trk receptors (e.g., KM12, SH-SY5Y, or other cell lines with known NTRK fusions).

  • Complete cell culture medium.

  • This compound (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent.

  • Solubilization solution (for MTT assay).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For XTT: Add 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (Dose-Response) Incubate_24h->Treat_Cells Incubate_Treatment Incubate 24-72h Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or XTT Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate 2-4h Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the cell viability assay using this compound.

Western Blot Analysis of Trk Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation status of Trk and its downstream effectors like Akt and ERK.

Materials:

  • Cells expressing Trk receptors.

  • Complete cell culture medium.

  • This compound (dissolved in DMSO).

  • Neurotrophin ligand (e.g., NGF, BDNF) to stimulate the pathway.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and blotting apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-pTrkA/B/C, anti-Trk, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for 15-30 minutes) to activate the Trk pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[9] Incubate with primary antibodies overnight at 4°C.[10] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Serum Starvation Start->Cell_Culture Pre-treatment Pre-treat with this compound Cell_Culture->Pre-treatment Stimulation Stimulate with Neurotrophin Pre-treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS-PAGE SDS-PAGE & Transfer Quantification->SDS-PAGE Blocking Blocking SDS-PAGE->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3: Western blot workflow to analyze Trk pathway inhibition.

Immunofluorescence Staining for Trk Localization and Pathway Activation

This protocol allows for the visualization of Trk receptor localization and the phosphorylation of downstream targets within the cellular context.

Materials:

  • Cells expressing Trk receptors.

  • Glass coverslips or chamber slides.

  • Complete cell culture medium.

  • This compound (dissolved in DMSO).

  • Neurotrophin ligand.

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibodies (e.g., anti-Trk, anti-pERK).

  • Fluorophore-conjugated secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

  • Fluorescence microscope.

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides. Treat with this compound and stimulate with a neurotrophin as described in the Western Blot protocol.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% normal goat serum for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips onto slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Immunofluorescence_Workflow Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Treatment Treat with this compound & Stimulate Seed_Cells->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Counterstain (DAPI) & Mount Secondary_Ab->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging End End Imaging->End

References

Application Notes and Protocols for In Vivo Studies of Trk-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinases (Trk). The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and pharmacokinetics of this compound in relevant animal models.

Introduction to this compound

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[][2] Dysregulation of Trk signaling, often through gene fusions or overexpression, has been implicated as an oncogenic driver in a variety of cancers.[3][4] this compound is a potent, small molecule inhibitor of Trk kinases, showing potential as a therapeutic agent for Trk-dependent malignancies. As with other Trk inhibitors, it is anticipated to block downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, thereby inhibiting tumor growth and survival.[5]

Mechanism of Action: Trk Signaling Pathway

Upon binding of their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, primarily the Ras/MAPK pathway, which is crucial for cell differentiation and proliferation, and the PI3K/Akt pathway, which is a key mediator of cell survival. In cancers with Trk fusions, the kinase domain is constitutively active, leading to uncontrolled activation of these pathways. This compound is designed to inhibit this kinase activity, thereby blocking these oncogenic signals.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds P P This compound This compound This compound->Trk Receptor Inhibits Ras Ras P->Ras Activates PI3K PI3K P->PI3K Activates RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Figure 1: Simplified Trk signaling pathway and the inhibitory action of this compound.

In Vivo Study Design: Xenograft Mouse Model

The following protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to assess the in vivo activity of novel therapeutic agents.[6][7][8]

I. Materials and Reagents
  • This compound: Synthesized and purified.

  • Vehicle Solution: To be determined based on the solubility and stability of this compound. Common vehicles for oral gavage include 0.5% methylcellulose in water or a solution of PEG400, Tween 80, and saline.[9]

  • Cancer Cell Line: A human cancer cell line with a known Trk fusion or overexpression (e.g., KM12 colorectal cancer cells, SH-SY5Y neuroblastoma cells).[2]

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Matrigel: (Optional) To enhance tumor take rate.[10]

  • General Supplies: Sterile syringes, gavage needles, calipers, animal balance, sterile PBS, cell culture reagents.

II. Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Cell Culture Expansion B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Dosing with this compound or Vehicle (Oral Gavage) D->E F Tumor Volume & Body Weight Measurements (2-3 times/week) E->F G Euthanasia & Tumor Excision F->G At study endpoint H Tumor Weight Measurement G->H I Pharmacodynamic Analysis (e.g., Western Blot for p-Trk) G->I J Histological Analysis G->J

Figure 2: General experimental workflow for an in vivo efficacy study of this compound.

III. Detailed Protocol
  • Cell Preparation and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Dosage and Administration:

    • Formulation: Prepare a fresh suspension of this compound in the chosen vehicle each day. The concentration should be calculated based on the desired dose and the average body weight of the mice.

    • Dosage: Based on preclinical studies of other Trk inhibitors, a starting dose range of 10-50 mg/kg, administered once or twice daily, is a reasonable starting point.[7] A dose-response study is recommended to determine the optimal dose.

    • Administration: Administer the calculated volume of this compound suspension or vehicle to the mice via oral gavage.[11][12]

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a set duration (e.g., 21-28 days).

  • Data Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to assess the inhibition of Trk phosphorylation).

    • Another portion can be fixed in formalin for histological analysis.

Data Presentation

Quantitative data from the in vivo study should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Summary of Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control-QD0
This compound10QD
This compound25QD
This compound50QD

Table 2: Animal Body Weight and Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight ChangeObservations of Toxicity
Vehicle Control-
This compound10
This compound25
This compound50

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. Researchers should optimize the specific parameters of the protocol, such as the cell line, vehicle, dose, and dosing schedule, based on the specific research question and the characteristics of this compound. Careful and detailed execution of these studies will be crucial in determining the therapeutic potential of this novel Trk inhibitor.

References

Application of Potent Trk Inhibitors in High-Throughput Screening: A Profile of Trk-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in neuronal development, survival, and function.[1][2][3] Dysregulation of Trk signaling, often through gene fusions (NTRK), is a known driver in a variety of adult and pediatric cancers.[4][5] This has made Trk kinases a significant target for cancer therapeutics.[5][] High-throughput screening (HTS) is a critical methodology for identifying novel Trk inhibitors from large compound libraries.[7][8] Trk-IN-14 is a potent inhibitor of Trk kinases, and while specific HTS application data for this compound is not extensively published, its characteristics make it a valuable tool for developing and validating Trk-targeted screening assays.[9] This document provides an overview of the application of potent Trk inhibitors, exemplified by this compound, in HTS campaigns.

Trk Signaling Pathways

Upon binding of their respective neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor for TrkB, and Neurotrophin-3 for TrkC), Trk receptors dimerize and autophosphorylate.[3][4][10] This activation triggers several downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, differentiation, and survival.[3][4][11] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled signaling and tumor growth.[5]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding Trk_Dimer Dimerized & Phosphorylated Trk Receptor Trk_Receptor->Trk_Dimer Dimerization & Autophosphorylation PLCg PLCγ Trk_Dimer->PLCg PI3K PI3K Trk_Dimer->PI3K RAS RAS Trk_Dimer->RAS CREB CREB PLCg->CREB AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->CREB AKT->CREB Gene_Expression Gene Expression CREB->Gene_Expression Trk_IN_14 This compound Trk_IN_14->Trk_Dimer Inhibition HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispense_Cmpd Dispense Compounds and Controls Compound_Library->Dispense_Cmpd Assay_Plates 384-well Plates Assay_Plates->Dispense_Cmpd Reagent_Prep Prepare Kinase, Peptide, ATP, and Detection Reagents Add_Kinase_Peptide Add Kinase/Peptide Mix Reagent_Prep->Add_Kinase_Peptide Add_ATP Add ATP (Start Reaction) Reagent_Prep->Add_ATP Add_Detection Add Detection Mix (Stop Reaction) Reagent_Prep->Add_Detection Dispense_Cmpd->Add_Kinase_Peptide Add_Kinase_Peptide->Add_ATP Incubate_Reaction Incubate (60 min) Add_ATP->Incubate_Reaction Incubate_Reaction->Add_Detection Incubate_Detection Incubate (60 min) Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET Reader) Incubate_Detection->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Dose_Response Generate Dose-Response Curves Calculate_Ratio->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50

References

Application Notes and Protocols for Inhibition of TrkA Autophosphorylation using Trk-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Trk-IN-14, a selective inhibitor of Tropomyosin receptor kinase A (TrkA), to study its effects on TrkA autophosphorylation and downstream signaling pathways.

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are activated by specific neurotrophins.[1][2] TrkA is the high-affinity receptor for Nerve Growth Factor (NGF).[3] Upon NGF binding, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[2] This autophosphorylation event is a critical step in the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are pivotal in regulating cell survival, proliferation, and differentiation.[1][2] Dysregulation of TrkA signaling has been implicated in various cancers, making it a significant target for therapeutic intervention.

This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of TrkA, thereby preventing its autophosphorylation and subsequent activation. Understanding the protocol for its application is essential for researchers investigating TrkA-mediated signaling in normal physiology and disease.

Quantitative Data

The inhibitory activity of Trk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selective TrkA inhibitor, referred to as compound 14 in the literature, which is understood to be this compound.

CompoundTargetIC50 (nM)Cell LineAssay Type
Compound 14 (this compound)TrkA2.7-Biochemical Assay
TrkB1300-Biochemical Assay
TrkC2500-Biochemical Assay

Data compiled from publicly available research.[2]

Signaling Pathway

The binding of NGF to TrkA initiates a cascade of intracellular signaling events. This compound acts by blocking the initial autophosphorylation of TrkA, thereby inhibiting all downstream signaling.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization TrkA->Dimerization Autophosphorylation Autophosphorylation (p-TrkA) Dimerization->Autophosphorylation Ras_MAPK Ras/MAPK Pathway Autophosphorylation->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT PLCg PLCγ Pathway Autophosphorylation->PLCg Trk_IN_14 This compound Trk_IN_14->Autophosphorylation Inhibits Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation Differentiation Neuronal Differentiation Ras_MAPK->Differentiation PI3K_AKT->Proliferation PI3K_AKT->Differentiation PLCg->Proliferation

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for studying the inhibition of TrkA autophosphorylation by this compound in a cell-based assay.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PC12, HCT116) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Inhibitor_Treatment 3. This compound Treatment Serum_Starvation->Inhibitor_Treatment NGF_Stimulation 4. NGF Stimulation Inhibitor_Treatment->NGF_Stimulation Cell_Lysis 5. Cell Lysis NGF_Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot Protein_Quantification->Western_Blot Detection 8. Detection of p-TrkA and Total TrkA Western_Blot->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Workflow for assessing this compound inhibition of TrkA autophosphorylation.

Protocol 1: Cell Culture and Treatment

1. Cell Line Selection:

  • Use a cell line that endogenously expresses TrkA (e.g., PC12, SH-SY5Y) or a cell line engineered to overexpress TrkA (e.g., HCT116-TrkA, NIH-3T3-TrkA).

2. Cell Seeding:

  • Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

  • Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.

3. Serum Starvation:

  • Once the cells reach the desired confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.

  • Incubate the cells for 12-24 hours to reduce basal levels of receptor tyrosine kinase activity.

4. Inhibitor Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4] Store the stock solution at -20°C or -80°C.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in serum-free medium. It is recommended to test a range of concentrations based on the known IC50 value (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Add the this compound dilutions to the serum-starved cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) group.

5. NGF Stimulation:

  • Prepare a stock solution of recombinant human or murine NGF in sterile PBS or water.

  • Add NGF to the cells at a final concentration of 50-100 ng/mL to stimulate TrkA autophosphorylation.[5][6]

  • Incubate for 5-15 minutes at 37°C. Include an unstimulated control group.

Protocol 2: Cell Lysis and Protein Quantification

1. Cell Lysis:

  • After NGF stimulation, immediately place the culture plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Protocol 3: Western Blotting for p-TrkA

1. Sample Preparation:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA), such as an antibody recognizing phospho-TrkA (Tyr490) or phospho-TrkA (Tyr674/675), overnight at 4°C with gentle agitation.[5][7]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system.

5. Stripping and Re-probing (Optional):

  • To determine the total TrkA levels, the membrane can be stripped of the p-TrkA antibody and re-probed with a primary antibody that recognizes total TrkA. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Data Analysis and Interpretation

  • Densitometry analysis of the western blot bands can be performed using image analysis software (e.g., ImageJ).

  • The level of TrkA autophosphorylation should be normalized to the total TrkA protein levels.

  • A dose-dependent decrease in the p-TrkA/total TrkA ratio in the this compound treated samples compared to the vehicle-treated, NGF-stimulated control would indicate successful inhibition of TrkA autophosphorylation.

By following these protocols, researchers can effectively evaluate the inhibitory potential of this compound on TrkA autophosphorylation and its impact on downstream signaling pathways, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols for the Experimental Use of Trk Inhibitors in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits significant clinical heterogeneity. This variability is closely linked to the expression of Tropomyosin receptor kinases (Trk). High-level expression of TrkA is associated with a favorable prognosis, often leading to spontaneous regression or differentiation. Conversely, the overexpression of TrkB, frequently co-amplified with the MYCN oncogene, is a hallmark of aggressive, metastatic disease and poor clinical outcomes.[1][2][3][4] The TrkB signaling pathway, activated by its ligand brain-derived neurotrophic factor (BDNF), promotes cell survival, proliferation, and therapeutic resistance through downstream cascades, primarily the PI3K/AKT and RAS/MAPK pathways. This critical role of Trk receptors, particularly TrkB, in malignant neuroblastoma makes them a compelling therapeutic target.

This document provides detailed application notes and protocols for the experimental use of potent and selective Trk inhibitors in neuroblastoma research. While specific data for the compound "Trk-IN-14" in neuroblastoma is not available in the current literature, the following protocols and data are representative of the methodologies used to evaluate Trk inhibitors in this context, drawing from studies on compounds like Lestaurtinib (CEP-701), Entrectinib, and Larotrectinib.

Data Presentation: In Vitro Efficacy of Trk Inhibitors in Neuroblastoma Cell Lines

The following table summarizes representative quantitative data for the in vitro efficacy of various Trk inhibitors against neuroblastoma cell lines. This data is compiled from multiple studies and serves as a reference for expected potencies.

InhibitorNeuroblastoma Cell LineTrk Target(s)IC50 (nM)Assay TypeReference
Lestaurtinib (CEP-701)SH-SY5Y (TrkB-expressing)TrkA, TrkB~20Cell ViabilityFictionalized Data
Entrectinib (RXDX-101)Kelly (TrkB-expressing)TrkA, TrkB, TrkC12Cell ViabilityFictionalized Data
Larotrectinib (LOXO-101)NB-1 (NTRK1-fusion)TrkA, TrkB, TrkC5Cell ProliferationFictionalized Data
AZ64SMS-KCNR (TrkB-expressing)TrkB~50ApoptosisFictionalized Data

Note: The IC50 values are highly dependent on the specific cell line, assay conditions, and the expression level of the target Trk receptor.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Trk inhibitor on the proliferation of neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly, SK-N-BE(2))

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trk inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Trk inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Trk Signaling Pathway

Objective: To assess the effect of a Trk inhibitor on the phosphorylation status of Trk receptors and downstream signaling proteins.

Materials:

  • Neuroblastoma cells

  • Trk inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-TrkA/B, anti-TrkA/B, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate neuroblastoma cells and allow them to adhere. Treat the cells with the Trk inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a Trk inhibitor in a preclinical in vivo model of neuroblastoma.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Neuroblastoma cells (e.g., 1-2 x 10^6 cells in Matrigel)

  • Trk inhibitor formulation for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject neuroblastoma cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the Trk inhibitor and vehicle control according to the planned dose and schedule (e.g., daily oral gavage).

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treated and control groups.

Mandatory Visualizations

Trk Signaling Pathway in Neuroblastoma

Trk_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K RAS RAS TrkB->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trk_IN_14 This compound Trk_IN_14->TrkB

Caption: TrkB signaling pathway in neuroblastoma and the point of inhibition by a Trk inhibitor.

Experimental Workflow for Trk Inhibitor Evaluation

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (IC50 Determination) in_vitro->cell_viability western_blot Western Blot (Pathway Analysis) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo western_blot->in_vivo xenograft Xenograft Model (Efficacy) in_vivo->xenograft data_analysis Data Analysis & Conclusion xenograft->data_analysis

Caption: A typical experimental workflow for the preclinical evaluation of a Trk inhibitor.

References

Application Notes and Protocols for Trk-IN-14 in Cell Survival Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Trk-IN-14, a potent Tropomyosin receptor kinase (Trk) inhibitor, in cell survival assays. The following information is intended to guide researchers in assessing the impact of this compound on the viability and proliferative capacity of cancer cells.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, often through gene fusions or overexpression, is an oncogenic driver in a variety of adult and pediatric cancers.[1][2] The activation of Trk receptors triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/AKT pathways, which are critical for promoting cell survival, proliferation, and differentiation.[3][4]

This compound is a potent inhibitor belonging to the imidazo[1,2-b]pyridazine class of compounds, which has shown efficacy against various kinases. While specific IC50 values for this compound are not widely published, related compounds and other pan-Trk inhibitors like Larotrectinib and Entrectinib exhibit potent anti-proliferative effects in the low nanomolar to low micromolar range in cancer cell lines harboring Trk fusions or overexpression.[5][6] These application notes provide standardized protocols for determining the efficacy of this compound in reducing cancer cell survival using common in vitro methods.

Data Presentation

The following table summarizes key quantitative parameters for the experimental protocols described below. It is recommended to optimize these conditions for specific cell lines and experimental goals.

ParameterMTT/XTT AssayColony Formation Assay
Cell Line Examples KM12 (colorectal), SH-SY5Y (neuroblastoma), MCF-7 (breast)KM12, SH-SY5Y, HeLa (cervical)
Seeding Density 1,000 - 100,000 cells/well (96-well plate)[7]200 - 1,000 cells/well (6-well plate)
This compound Conc. Range 0.1 nM - 10 µM (logarithmic dilutions)0.1 nM - 1 µM (or based on IC50 from MTT)
Incubation Time 24 - 72 hours10 - 21 days[8]
Endpoint Measurement Absorbance at 570 nm (MTT) or 450 nm (XTT)[9][10]Colony count (colonies >50 cells)[3]

Signaling Pathway

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding Trk_Dimer Trk_Dimer Trk_Receptor->Trk_Dimer Ligand-induced dimerization RAS RAS Trk_Dimer->RAS PI3K PI3K Trk_Dimer->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Trk_IN_14 Trk_IN_14 Trk_IN_14->Trk_Dimer Inhibition

Experimental Protocols

MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[10] Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drug Prepare this compound dilutions Treat_Cells Treat cells with this compound Prepare_Drug->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50

Colony Formation (Clonogenic) Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells).[3] It is a measure of cell reproductive integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet in methanol/water)[3]

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed cells in 6-well plates at a low density (e.g., 500 cells/well) to allow for the formation of distinct colonies.

    • Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete medium. Concentrations should be based on the IC50 value obtained from the MTT assay (e.g., 0.1x, 1x, and 10x IC50).

    • Include a vehicle control.

    • Replace the medium with the drug-containing medium.

  • Incubation:

    • Incubate the plates for 10-21 days, or until colonies are visible in the control wells.[8]

    • Change the medium every 2-3 days with fresh drug-containing or control medium.

  • Colony Fixation and Staining:

    • Carefully wash the wells with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes.

    • Remove the fixation solution and allow the plates to air dry.

    • Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 20-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells in each well. This can be done manually or using imaging software.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment: (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction against the this compound concentration.

Colony_Formation_Assay_Workflow cluster_day1 Day 1 cluster_day2_onwards Day 2 - 21 cluster_end_point End Point cluster_analysis Data Analysis Seed_Cells Seed cells at low density in 6-well plates Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound Incubate_Long_Term Incubate for 10-21 days (change medium every 2-3 days) Treat_Cells->Incubate_Long_Term Fix_Stain Fix and stain colonies Count_Colonies Count colonies (>50 cells) Fix_Stain->Count_Colonies Analyze_Data Calculate surviving fraction

References

Application Notes and Protocols for Trk Inhibitor Treatment of Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific preclinical data for a compound designated "Trk-IN-14" is not publicly available. Therefore, this document provides a generalized protocol and application notes based on the well-characterized, potent, and selective pan-Trk inhibitor, Larotrectinib (Vitrakvi®), as a representative agent for this class of drugs. Researchers should substitute the specific parameters (e.g., formulation, dosage, and expected efficacy) with data available for this compound.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes, are critical drivers of cell survival and proliferation.[1][2] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the production of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of tumors.[3][4] Small molecule inhibitors targeting the Trk kinase domain have emerged as a promising therapeutic strategy for patients with NTRK fusion-positive cancers.[5]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a valuable tool in preclinical cancer research.[6][7] These models largely retain the histopathological and genetic characteristics of the original tumor, offering a more predictive model for evaluating the efficacy of targeted therapies compared to traditional cell line-derived xenografts.[8][9]

This document provides a detailed protocol for the treatment of PDX models with a representative Trk inhibitor, using Larotrectinib as an example, to assess anti-tumor efficacy and pharmacodynamic effects.

Trk Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric protein is constitutively active, leading to ligand-independent activation of these downstream pathways and driving tumor growth.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K Grb2_Sos Grb2/Sos Trk_Receptor->Grb2_Sos PKC PKC PLCg->PKC AKT AKT PI3K->AKT Ras Ras Grb2_Sos->Ras Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation experimental_workflow cluster_pdx_establishment PDX Model Establishment cluster_treatment_phase Treatment Phase cluster_analysis Data Analysis patient_tumor Patient Tumor (*NTRK* Fusion+) implantation Subcutaneous Implantation (Immunodeficient Mice) patient_tumor->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth passaging Tumor Passaging & Expansion tumor_growth->passaging randomization Cohort Randomization (Tumor Volume 150-250 mm³) passaging->randomization treatment Treatment Administration (Trk Inhibitor or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) endpoint->efficacy_analysis pd_analysis Pharmacodynamic Analysis (Western Blot) endpoint->pd_analysis

References

Troubleshooting & Optimization

Trk-IN-14 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of Trk-IN-14 in cell culture media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most organic small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution. Always refer to the product data sheet for any specific recommendations.

Q2: How can I prevent my this compound DMSO stock solution from precipitating when added to aqueous cell culture media?

A2: To prevent precipitation, you can perform a serial dilution of your concentrated DMSO stock solution in DMSO to lower the concentration before adding it to the aqueous medium. It is crucial to ensure the final concentration of DMSO in your cell culture is low, typically less than 0.1%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.

Q3: What should I do if I observe a precipitate in my cell culture medium after adding this compound?

A3: If you observe a precipitate, it could be due to several factors including the compound falling out of solution or interactions with media components.[2][3][4][5] First, verify that the final DMSO concentration is not too high. If precipitation persists, consider lowering the final concentration of this compound. You can also try preparing the final working solution in pre-warmed (37°C) cell culture medium and mixing thoroughly. If the issue is not resolved, a solubility assessment may be necessary.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of small molecules in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] For short-term storage, -20°C is generally acceptable, while -80°C is recommended for long-term storage.[1] Always check the manufacturer's recommendations for optimal storage conditions.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after the addition of this compound.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Possible Cause Solution
Poor Aqueous Solubility The concentration of this compound exceeds its solubility limit in the cell culture medium.
Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Reduce the working concentration of this compound.
High Final DMSO Concentration The percentage of DMSO in the final culture medium is too high, causing the compound to precipitate when it comes into contact with the aqueous environment.
Solution: Ensure the final DMSO concentration is kept at a minimum, ideally below 0.1%.[1] Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the medium.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may bind to this compound and cause precipitation.
Solution: Test the solubility of this compound in both serum-free and serum-containing media to assess the impact of serum. If serum is the issue, consider using a lower percentage of serum or a serum-free medium formulation if compatible with your cell line.
Temperature Effects Adding a cold stock solution to the medium can cause localized concentration increases and precipitation.
Solution: Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture medium. Mix gently but thoroughly immediately after addition.
Issue 2: Lack of Expected Biological Activity

Symptoms:

  • No inhibition of Trk signaling pathways is observed at the expected concentration.

  • High variability between experimental replicates.

Possible Causes and Solutions:

Possible Cause Solution
Compound Instability This compound may be unstable in the cell culture medium over the time course of the experiment, leading to a decrease in the effective concentration.
Solution: Perform a stability study to determine the half-life of this compound in your cell culture medium at 37°C.[6] If the compound is found to be unstable, consider refreshing the medium with a new inhibitor at appropriate time intervals.
Incorrect Stock Concentration Errors in weighing the compound or in calculations may lead to a lower-than-expected stock concentration.
Solution: Re-calculate the required mass and volume for the stock solution. If possible, verify the concentration of the stock solution using an analytical method like HPLC.
Cellular Efflux Cells may actively pump out the inhibitor, reducing the intracellular concentration.
Solution: This is a complex issue that may require specialized assays to investigate. Consider consulting the literature for known efflux pump inhibitors that are compatible with your cell line, but be aware of potential off-target effects.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in Cell Culture Media

This protocol provides a general method to estimate the kinetic solubility of this compound in a chosen cell culture medium.

Materials:

  • This compound powder

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • 96-well filter plates (e.g., with 0.45 µm PVDF membrane)

  • 96-well UV-transparent plates

  • Plate reader capable of measuring absorbance

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well filter plate.

  • Add the cell culture medium (e.g., 98 µL) to each well of the filter plate. This will create a range of final this compound concentrations.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking. This allows for the precipitation of the compound that is above its solubility limit.

  • Filter the solutions through the filter plate into a clean 96-well UV-transparent plate by centrifugation or vacuum.

  • Measure the absorbance of the filtrate at a wavelength where this compound has maximum absorbance.

  • Plot the measured absorbance against the nominal concentration of this compound. The concentration at which the absorbance plateaus is an estimate of the kinetic solubility.

Protocol 2: Stability Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Take an initial sample (T=0) immediately after preparation.

  • Incubate the remaining solution at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Store the collected samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method. [6]

  • Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide an indication of the compound's stability and its half-life in the medium.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binding Dimerization Receptor Dimerization & Autophosphorylation TrkReceptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Shc Shc Dimerization->Shc DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt Ras Ras Shc->Ras Raf Raf Ras->Raf mTOR mTOR Akt->mTOR PKC PKC DAG_IP3->PKC MEK MEK Raf->MEK CellSurvival Cell Survival & Growth mTOR->CellSurvival ERK ERK MEK->ERK GeneExpression Gene Expression & Neurite Outgrowth ERK->GeneExpression Trk_IN_14 This compound Trk_IN_14->Dimerization Inhibits

Caption: Trk Signaling Pathway and the inhibitory action of this compound.

Solubility_Workflow A Prepare this compound Stock in DMSO B Serial Dilution in DMSO A->B C Add to Cell Culture Media B->C D Incubate & Allow Precipitation C->D E Filter to Remove Precipitate D->E F Measure Absorbance of Filtrate E->F G Determine Solubility Concentration F->G

Caption: Experimental workflow for determining kinetic solubility.

Stability_Workflow A Prepare this compound in Cell Culture Media B Incubate at 37°C A->B C Collect Samples at Time Points B->C T=0, 2, 4, 8, 24... hrs D Analyze by HPLC C->D E Plot Concentration vs. Time D->E F Determine Stability Half-life E->F

Caption: Experimental workflow for assessing compound stability.

References

Identifying and mitigating Trk-IN-14 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trk-IN-14. The information herein is intended to help identify and mitigate potential off-target effects of this potent pan-Trk inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] The Trk family consists of three receptor tyrosine kinases: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] These receptors are crucial for the development and function of the nervous system.

Q2: What are the known on-target effects of Trk inhibition that might be observed in my experiments?

Inhibition of the Trk signaling pathway can lead to several well-documented physiological effects, which may be considered "on-target" but could be undesirable in certain experimental contexts. These include:

  • Neurological Effects: Dizziness, ataxia (impaired coordination), and paresthesias (tingling or numbness) are sometimes observed.[3]

  • Weight Gain: TrkB signaling is involved in appetite regulation, and its inhibition can lead to hyperphagia (increased appetite) and subsequent weight gain.

  • Withdrawal Pain: Abrupt cessation of Trk inhibition can lead to a pain flare, as Trk signaling is involved in nociception (the sensation of pain).

These on-target effects are important to consider when interpreting experimental results, especially in in vivo studies.

Q3: Does this compound have known off-target effects?

Q4: How can I determine if an observed phenotype is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is a critical aspect of working with kinase inhibitors. A multi-pronged approach is recommended:

  • Dose-Response Correlation: A true on-target effect should correlate with the IC50 of this compound for Trk kinases. Off-target effects may occur at different concentrations.

  • Use of Structurally Unrelated Inhibitors: Confirm your findings using a structurally different Trk inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the target kinase. If this phenocopies the effect of this compound, it supports an on-target mechanism.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging Trk kinases in your cellular model.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: I am observing a cellular phenotype at a concentration of this compound that is much higher than its reported IC50 for Trk kinases.

  • Possible Cause: This could indicate an off-target effect.

  • Troubleshooting Steps:

    • Confirm Trk Inhibition: First, verify that Trk signaling is indeed inhibited at the concentrations you are using. You can do this by performing a Western blot for phosphorylated Trk (p-Trk) or downstream effectors like p-AKT or p-ERK.

    • Perform a Dose-Response Curve: Carefully titrate this compound to determine the lowest concentration at which you observe the phenotype. Compare this to the dose-response for Trk inhibition.

    • Kinome Profiling: If the phenotype persists at concentrations that are inconsistent with on-target activity, consider performing a kinome-wide screen to identify potential off-target kinases.

    • Consult the Literature: Research the potential off-targets of similar kinase inhibitors to see if the observed phenotype aligns with the inhibition of another kinase.

Issue 2: My results with this compound are not consistent with previously published data for other Trk inhibitors.

  • Possible Cause: This could be due to differences in experimental systems, or it could be an off-target effect specific to this compound.

  • Troubleshooting Steps:

    • Validate with a Second Inhibitor: As a critical control, use another well-characterized, structurally distinct Trk inhibitor (e.g., Larotrectinib, Entrectinib). If the second inhibitor produces the expected results, the phenotype observed with this compound may be due to an off-target effect.

    • Cell Line Authentication: Ensure the identity and purity of your cell line.

    • Reagent Quality: Verify the concentration and purity of your this compound stock.

Quantitative Data Summary

Since specific off-target IC50 values for this compound are not publicly available, the following table presents a representative list of potential off-target kinases based on kinome profiling of other Trk inhibitors. Researchers should consider these as potential areas for investigation when unexpected results are obtained.

Table 1: Representative Potential Off-Target Kinases for Trk Inhibitors

Kinase FamilyRepresentative KinasePotential for Interaction
Tyrosine KinasesJAK2Possible
FAKPossible
ACK1Possible
Serine/Threonine KinasesROCK1/2Possible
MINK1Possible
TNK2Noted for some Trk inhibitors[2]

Disclaimer: This table is for informational purposes only and represents potential off-targets based on broader inhibitor profiling. The actual off-target profile of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for Off-Target Identification

This protocol provides a general framework for testing the inhibitory activity of this compound against a putative off-target kinase.

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the this compound dilution or DMSO control to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound engages its intended Trk targets in a cellular context.[4][5]

Materials:

  • Cells expressing the target Trk protein

  • This compound

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibodies for Western blotting (anti-Trk and a loading control)

Methodology:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Treat cells with this compound at the desired concentration or with DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an antibody against the target Trk protein.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities.

    • For each temperature, normalize the Trk band intensity to the loading control.

    • Plot the normalized Trk intensity versus temperature for both the DMSO- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways Trk Trk Receptor (TrkA, TrkB, TrkC) Dimerization Dimerization & Autophosphorylation Trk->Dimerization Activates Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Neurotrophin->Trk Binds PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/RAF/MEK/ERK (MAPK) Pathway Dimerization->RAS PLCG PLCγ Pathway Dimerization->PLCG Trk_IN_14 This compound Trk_IN_14->Dimerization Inhibits Survival Cell Survival & Growth PI3K->Survival Differentiation Neuronal Differentiation & Synaptic Plasticity RAS->Differentiation PLCG->Differentiation

Caption: Trk signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed with this compound Dose_Response Step 1: Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to Trk IC50 Dose_Response->Compare_IC50 On_Target Likely On-Target Compare_IC50->On_Target Correlates Off_Target_Investigation Step 2: Investigate Off-Target Effects Compare_IC50->Off_Target_Investigation Does Not Correlate Orthogonal_Inhibitor Use Structurally Different Trk Inhibitor Off_Target_Investigation->Orthogonal_Inhibitor Genetic_Knockdown Use siRNA/CRISPR for Trk Off_Target_Investigation->Genetic_Knockdown CETSA Perform CETSA for Trk Target Engagement Off_Target_Investigation->CETSA Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Genetic_Knockdown->Phenotype_Reproduced Confirm_On_Target Confirms On-Target Effect Phenotype_Reproduced->Confirm_On_Target Yes Identify_Off_Target Identify Specific Off-Target (e.g., Kinome Screen) Phenotype_Reproduced->Identify_Off_Target No

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Tree Start Issue: Unexpected Experimental Result Check_Concentration Is the effective concentration significantly > Trk IC50? Start->Check_Concentration High_Conc Yes Low_Conc No Suspect_Off_Target Suspect Off-Target Effect Check_Concentration->Suspect_Off_Target Yes Suspect_On_Target Potentially On-Target Effect or System-Specific Check_Concentration->Suspect_On_Target No Validate_Off_Target Validate with Orthogonal Approaches: - Different Trk Inhibitor - Genetic Knockdown Suspect_Off_Target->Validate_Off_Target Validate_On_Target Confirm On-Target Action: - Western for p-Trk - CETSA Suspect_On_Target->Validate_On_Target Phenotype_Persists Phenotype Persists with Knockdown/Other Inhibitor? Validate_Off_Target->Phenotype_Persists Confirmed_On_Target Result is Likely On-Target Phenotype_Persists->Confirmed_On_Target Yes Confirmed_Off_Target Result is Likely Off-Target. Consider Kinome Screen. Phenotype_Persists->Confirmed_Off_Target No Yes_On_Target Yes No_Off_Target No

References

Technical Support Center: Trk-IN-14 Treatment and Cell Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with Trk-IN-14 treatment. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk). Trk receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and maintenance of the nervous system.[1][2] They are activated by neurotrophins and regulate key signaling pathways involved in cell survival, proliferation, and differentiation, including the RAS/RAF, PI3K/AKT, and PLCγ pathways.[3][4] In many cancers, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor growth.[4][5] this compound and other Trk inhibitors work by blocking the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and downstream signaling.[2]

Q2: What are the common on-target effects of Trk inhibitors that might be observed in cell culture?

While primarily observed in clinical settings, the on-target effects of Trk inhibitors can provide insights into potential cellular phenotypes. Inhibition of the Trk pathway, which is vital for neuronal function, can lead to cellular stress. In patients, common on-target adverse events include weight gain, dizziness, and withdrawal pain upon discontinuation of the inhibitor.[1][2][6][7][8][9] In a cell culture context, inhibiting these crucial survival pathways can lead to decreased cell proliferation, cell cycle arrest, and ultimately, apoptosis, especially in cells that are dependent on Trk signaling for survival.[10][11]

Q3: Is cell toxicity a known side effect of Trk inhibitors?

Yes, due to their mechanism of action, Trk inhibitors can induce cytotoxicity, particularly in cancer cells that are driven by Trk fusion proteins. This is the intended therapeutic effect. However, off-target effects or on-target toxicity in non-cancerous cells expressing Trk receptors can also occur. Some Trk inhibitors have been shown to selectively induce apoptosis in proliferating cells while having minimal effect on quiescent cells.[10][11]

Troubleshooting Guide: Addressing Cell Toxicity

Issue: Significant cell death observed at the desired therapeutic concentration of this compound.

This is a common challenge in targeted therapy experiments. The following steps can help you troubleshoot and mitigate unintended cytotoxicity.

Step 1: Determine the Optimal Concentration with a Dose-Response Curve

It is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line, as sensitivity can vary significantly.

Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT or WST-8)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. It is advisable to use a broad concentration range initially (e.g., 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48 or 72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Workflow for Determining Optimal this compound Concentration

G cluster_0 Dose-Response Experiment A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with varying concentrations B->C D Incubate for 48-72 hours C->D E Perform cell viability assay (e.g., MTT) D->E F Measure absorbance E->F G Plot dose-response curve and calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Step 2: Investigate the Mechanism of Cell Death

Understanding whether the observed cell death is due to apoptosis or necrosis can guide your next steps.

Experimental Protocol: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Treat your cells with this compound at the IC50 concentration and a higher concentration for the desired duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Detection Workflow

G cluster_1 Apoptosis Assay H Treat cells with this compound I Harvest both adherent and floating cells H->I J Stain with Annexin V-FITC and PI I->J K Incubate in the dark J->K L Analyze by flow cytometry K->L M Differentiate between live, apoptotic, and necrotic cells L->M

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Step 3: Assess Off-Target Effects

If significant toxicity is observed in cell lines that do not express Trk or are not dependent on Trk signaling, off-target effects should be considered.

Mitigation Strategies:

  • Kinase Profiling: If available, consult kinase selectivity data for this compound to identify potential off-target kinases.

  • Lower Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.

  • Alternative Inhibitors: Consider using a more selective Trk inhibitor if off-target toxicity is a major concern.

Step 4: Optimize Cell Culture Conditions

Suboptimal cell culture conditions can exacerbate drug-induced toxicity.

  • Cell Density: Ensure cells are seeded at an optimal density. Very low or very high confluency can increase sensitivity to cytotoxic agents.

  • Media and Supplements: Use fresh, high-quality media and serum. Serum starvation or nutrient depletion can induce stress and potentiate drug toxicity.

  • Contamination: Regularly check for mycoplasma or other microbial contamination, which can significantly impact experimental results.

Quantitative Data Summary

Table 1: IC50 Values of Select Trk Inhibitors in Different Cancer Cell Lines

InhibitorCell LineCancer TypeTrk FusionIC50 (nM)Reference
LarotrectinibKM12ColorectalTPM3-NTRK11.7[12]
EntrectinibKM12ColorectalTPM3-NTRK11-5[13]
GVK-TrkIKM12ColorectalTPM3-NTRK134 (GI50)[3]

Table 2: Kinase Selectivity of Larotrectinib

KinaseIC50 (nM)Selectivity vs. TrkA (fold)Reference
TrkA5-111[2][13]
TrkB5-111[2][13]
TrkC5-111[2][13]
TNK2>100>10[2]
225 other kinases>100>100[2]

Signaling Pathways

Inhibition of Trk receptors by this compound blocks downstream signaling pathways that are crucial for cell survival and proliferation. Understanding these pathways can help interpret the cellular response to treatment.

G Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Trk_IN_14 This compound Trk_IN_14->Trk RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition leads to AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibition leads to PLCg->Proliferation

References

Technical Support Center: Optimizing Trk-IN-14 Dose-Response Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trk-IN-14 in dose-response assays. The information is tailored to scientists and drug development professionals to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] The Trk family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development, survival, and function.[2] In several cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that drive tumor growth.[3] this compound, like other Trk inhibitors, is designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting its catalytic activity and downstream signaling pathways.[4]

Q2: Which signaling pathways are affected by this compound?

Trk receptor activation initiates several downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. The primary pathways inhibited by this compound include:

  • RAS/MAPK Pathway: Involved in cell growth and proliferation.

  • PI3K/AKT Pathway: A key pathway in cell survival and metabolism.

  • PLCγ Pathway: Plays a role in calcium signaling and other cellular processes.[5][6]

Q3: What are the recommended starting concentrations for a dose-response curve with this compound?

Q4: How should I prepare and store this compound?

For optimal results, it is recommended to dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in DMSO before being added to the assay medium.[9] It is crucial to ensure the final DMSO concentration in the cell culture wells is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when generating dose-response curves for this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Inhibition 1. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. 2. Low Compound Concentration: The concentration range tested may be too low to observe an effect. 3. Assay Conditions: The ATP concentration in a biochemical assay might be too high, outcompeting the ATP-competitive inhibitor.[10] 4. Cell Line Insensitivity: The chosen cell line may not be dependent on Trk signaling for survival.1. Verify Compound Activity: Use a fresh vial of the inhibitor or test it in a well-characterized, sensitive cell line. 2. Expand Concentration Range: Test a broader range of concentrations, extending up to 10 µM or higher. 3. Optimize ATP Concentration: For biochemical assays, use an ATP concentration close to the Km value for the specific Trk kinase.[10] 4. Select Appropriate Cell Line: Use a cell line with a known NTRK gene fusion or one that has been shown to be sensitive to other Trk inhibitors.
High Variability Between Replicates 1. Pipetting Errors: Inconsistent pipetting of the compound or cells. 2. Cell Clumping: Uneven distribution of cells in the wells. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Single-Cell Suspension: Gently triturate the cell suspension before plating to break up clumps. 3. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Steep Dose-Response Curve 1. High Enzyme Concentration: In biochemical assays, a high enzyme concentration relative to the inhibitor's Kd can lead to stoichiometric inhibition and a steep curve.[11] 2. Compound Aggregation: At high concentrations, some compounds can form aggregates that lead to non-specific inhibition.1. Optimize Enzyme Concentration: Reduce the enzyme concentration in the assay to be in the linear range of the reaction. 2. Test for Aggregation: Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates. A leftward shift in the IC50 curve in the presence of detergent suggests aggregation.[9]
Incomplete Inhibition (High Bottom Plateau) 1. Off-Target Effects: At high concentrations, the inhibitor might have off-target effects that promote cell survival. 2. Cellular Resistance Mechanisms: The cells may activate alternative survival pathways to bypass Trk inhibition.[3] 3. Insoluble Compound: The compound may be precipitating out of solution at higher concentrations.1. Consult Off-Target Profile: If available, review the kinase selectivity profile of the inhibitor. 2. Investigate Resistance: Explore potential bypass signaling pathways in your cell model. 3. Check Solubility: Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different formulation or a lower top concentration.

Quantitative Data Summary

Due to the limited availability of public data for this compound, this table provides a template for recording your experimental findings and includes representative data for other well-characterized Trk inhibitors for comparison.

InhibitorTarget(s)Assay TypeCell LineIC50 (nM)Reference
This compound Trk (potent)TBDTBDData not publicly available[1]
LarotrectinibTrkA, TrkB, TrkCBiochemical-5-11[7]
EntrectinibTrkA, TrkB, TrkC, ROS1, ALKBiochemical-1-5[7]
GNF-5837pan-TrkCellularRIE-TrkA-NGF-[12]
AZ-23TrkA, TrkBBiochemical-2 (TrkA), 8 (TrkB)[8]

Experimental Protocols

Protocol 1: Biochemical TRK Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of this compound against a purified Trk kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of a suitable peptide substrate for the specific Trk kinase.

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km for the kinase.

    • Prepare a 10-point serial dilution of this compound in 100% DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the Trk kinase solution (pre-diluted in kinase buffer) to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mix of the peptide substrate and ATP (pre-diluted in kinase buffer).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Protocol 2: Cellular TRK Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on the proliferation of a Trk-dependent cancer cell line.

  • Cell Plating:

    • Culture a cancer cell line with a known NTRK fusion (e.g., KM12 cells for TPM3-NTRK1).[13]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in 100% DMSO.

    • Further dilute the compound in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubation and Viability Measurement:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Assess cell viability using a suitable method such as CellTiter-Glo®, MTT, or resazurin assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated cells (100% viability).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the dose-response curve using a non-linear regression model to calculate the IC50 value.

Visualizations

Trk Signaling Pathway

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K Shc_Grb2_SOS Shc/Grb2/SOS Trk_Receptor->Shc_Grb2_SOS Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Neurotrophin->Trk_Receptor Binds and Activates Transcription_Factors Transcription Factors (e.g., CREB) PLCg->Transcription_Factors via Ca2+ signaling AKT AKT PI3K->AKT RAS RAS Shc_Grb2_SOS->RAS AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Trk_IN_14 This compound Trk_IN_14->Trk_Receptor Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) Transcription_Factors->Gene_Expression

Caption: Trk signaling pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture (Trk-dependent line) Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Compound Prepare this compound (Serial Dilution in DMSO) Treat_Cells Treat Cells with this compound (and vehicle control) Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Normalize_Data Normalize Data to Controls Measure_Viability->Normalize_Data Plot_Curve Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 (Non-linear Regression) Plot_Curve->Calculate_IC50 Result IC50 Value Calculate_IC50->Result

Caption: Workflow for determining the IC50 of this compound in a cellular assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_effect No Inhibition cluster_variability High Variability cluster_incomplete Incomplete Inhibition Start Unexpected Dose-Response Curve Result Check_Compound Check Compound (Fresh stock, solubility) Start->Check_Compound No Effect Check_Pipetting Review Pipetting Technique Start->Check_Pipetting High Variability Check_Concentration Check Max Concentration (Solubility, off-target) Start->Check_Concentration Incomplete Curve Check_Assay Check Assay Conditions (ATP, cell line) Check_Compound->Check_Assay Compound OK Check_Cells Check Cell Plating (Homogeneity, edge effects) Check_Pipetting->Check_Cells Technique OK Consider_Resistance Consider Cellular Resistance Check_Concentration->Consider_Resistance Concentration OK

Caption: A logical approach to troubleshooting common dose-response curve issues.

References

Technical Support Center: A Guide to the Experimental Use of Novel Trk Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of novel Trk inhibitors.

Question/Issue Potential Cause(s) Suggested Solution(s)
My inhibitor precipitated out of solution upon dilution in aqueous buffer. - Poor aqueous solubility: The inhibitor may be highly hydrophobic.[1] - Buffer incompatibility: The pH or salt concentration of the buffer may reduce solubility.[2] - "Salting out" effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules.- Optimize solvent for stock solution: Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before dilution. - Use a lower concentration: If possible, reduce the final concentration of the inhibitor in the assay. - Test different buffers: Evaluate a range of pH and salt concentrations to find a more compatible buffer system. - Incorporate a solubilizing agent: Consider the use of a mild, non-ionic detergent (e.g., Tween-20) or a cyclodextrin to improve solubility.
I'm observing inconsistent or no inhibition of Trk signaling. - Inhibitor degradation: The compound may be unstable under the experimental conditions (e.g., sensitive to pH, light, or temperature).[2][3][4] - Incorrect inhibitor concentration: There may be errors in dilution calculations or pipetting. - Cell permeability issues: The inhibitor may not be efficiently crossing the cell membrane. - High protein binding: The inhibitor may be binding to proteins in the cell culture medium, reducing its effective concentration.- Assess inhibitor stability: Perform stability studies under your specific experimental conditions (see stability tables below for examples). - Protect from light: Store stock solutions and conduct experiments in the dark if the compound is light-sensitive. - Prepare fresh dilutions: Make fresh dilutions of the inhibitor from a frozen stock for each experiment. - Verify concentration: Use a spectrophotometric or other analytical method to confirm the concentration of your stock solution. - Perform a time-course experiment: Evaluate the effect of the inhibitor at different time points to determine the optimal incubation time. - Reduce serum concentration: If possible, lower the serum percentage in your cell culture medium during the inhibitor treatment.
The inhibitory effect of my compound diminishes over time in a long-term experiment. - Metabolic instability: The inhibitor may be metabolized by the cells into an inactive form.[5] - Chemical instability: The compound may be slowly degrading in the aqueous environment of the cell culture medium.[3][4]- Re-administer the inhibitor: For long-term experiments, consider replacing the medium with fresh medium containing the inhibitor at regular intervals. - Use a higher initial concentration: This may compensate for the loss of active compound over time, but be mindful of potential off-target effects. - Characterize metabolic stability: If possible, perform in vitro metabolism studies using liver microsomes to assess the metabolic stability of your compound.[5]
I'm seeing high background or off-target effects in my assay. - Inhibitor is not selective: The compound may be inhibiting other kinases or cellular targets. - Inhibitor concentration is too high: High concentrations can lead to non-specific effects. - Compound aggregation: The inhibitor may be forming aggregates that can interfere with the assay.- Perform a dose-response curve: Determine the IC50 of your inhibitor and use concentrations around this value. - Profile against a kinase panel: Test the selectivity of your inhibitor against a panel of other kinases. - Include appropriate controls: Use a structurally related but inactive compound as a negative control, if available. Also, include a known selective Trk inhibitor as a positive control.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of my Trk inhibitor?

A1: Most small molecule inhibitors are dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solutions from light, especially if the compound's photosensitivity is unknown.

Q2: What is the recommended solvent for my Trk inhibitor?

A2: DMSO is a common solvent for most kinase inhibitors due to its high solubilizing capacity. However, always refer to the manufacturer's datasheet for the specific inhibitor. If DMSO is not suitable, other organic solvents like ethanol may be used. Ensure that the final concentration of the organic solvent in your experimental solution is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How can I assess the stability of my Trk inhibitor in my experimental buffer?

A3: You can perform a simple stability study by incubating the inhibitor in your experimental buffer at the desired temperature for various time points. At each time point, you can analyze the remaining concentration of the inhibitor using an analytical method such as High-Performance Liquid Chromatography (HPLC).

Q4: My Trk inhibitor is a weak base. How will pH affect its solubility and activity?

A4: The solubility of ionizable compounds, including weak bases, is often pH-dependent. For a weak base, solubility is generally higher at acidic pH and lower at neutral or basic pH.[2] It is crucial to maintain a consistent pH in your experiments to ensure reproducible results. Consider the pKa of your compound when designing your buffer system.

Quantitative Data on Trk Inhibitor Stability

The following tables provide illustrative stability data for a generic Trk inhibitor, "Compound X," based on published data for known Trk inhibitors like Larotrectinib and Entrectinib. Researchers should generate their own stability data for their specific compound and conditions.

Table 1: Stability of Compound X in Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 24 hours% Remaining after 72 hours
0.1 M HCl (pH 1)85%70%
0.1 M Phosphate (pH 5.0)95%88%
0.1 M Phosphate (pH 7.4)98%92%
0.1 M NaOH (pH 13)75%60%

Data is illustrative and based on general trends observed for similar compounds.[2][3]

Table 2: Photostability of Compound X in Solution

ConditionSolvent% Remaining after 4 hours
Ambient LightMethanol95%
UV Light (254 nm)Methanol70%

Data is illustrative. It is recommended to protect all inhibitor solutions from light unless photostability has been confirmed.

Experimental Protocols

Protocol 1: Cell-Based Assay for Trk Inhibition using Western Blotting

This protocol describes how to assess the inhibitory activity of Compound X on Trk phosphorylation in a cancer cell line with a Trk fusion, such as KM12 cells.

Materials:

  • KM12 cells (or other suitable cell line)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Phosphatase inhibitor cocktail

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Trk (e.g., Tyr490 or Tyr674/675), anti-total-Trk

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate KM12 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Replace the medium with the medium containing Compound X or vehicle and incubate for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL detection reagent.

    • Image the blot using a chemiluminescence imager.

    • (Optional) Strip the membrane and re-probe with an anti-total-Trk antibody as a loading control.

Visualizations

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Trk Trk Receptor Dimerization Dimerization & Autophosphorylation Trk->Dimerization Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk Binds Ras_MAPK Ras-MAPK Pathway Dimerization->Ras_MAPK Activates PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Activates PLCg PLCγ Pathway Dimerization->PLCg Activates Proliferation Proliferation Ras_MAPK->Proliferation Differentiation Differentiation Ras_MAPK->Differentiation Survival Cell Survival PI3K_Akt->Survival PLCg->Differentiation

Caption: Trk Receptor Signaling Pathway.

Experimental_Workflow Start Start: Plate Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Inhibitor Prepare Inhibitor Dilutions Incubate_Overnight->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate (e.g., 2 hours) Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells & Collect Protein Incubate_Treatment->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-pTrk) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze

Caption: Western Blot Workflow for Trk Inhibition.

Troubleshooting_Workflow Start Inconsistent/No Inhibition? Check_Concentration Concentration Verified? Start->Check_Concentration Check_Stability Inhibitor Stable? Check_Concentration->Check_Stability Yes Solution_Verify Action: Verify Concentration (e.g., Spectrophotometry) Check_Concentration->Solution_Verify No Check_Permeability Cell Permeable? Check_Stability->Check_Permeability Yes Solution_Stability Action: Assess Stability (e.g., HPLC time course) Check_Stability->Solution_Stability No Check_Selectivity Target Selective? Check_Permeability->Check_Selectivity Yes Solution_Permeability Action: Vary Incubation Time/ Use Permeabilization Assay Check_Permeability->Solution_Permeability No Solution_Selectivity Action: Kinase Panel Screen/ Use Controls Check_Selectivity->Solution_Selectivity No Success Problem Solved Check_Selectivity->Success Yes Solution_Verify->Check_Concentration Solution_Stability->Check_Stability Solution_Permeability->Check_Permeability Solution_Selectivity->Check_Selectivity

Caption: Troubleshooting Inhibitor Degradation.

References

Technical Support Center: Improving Trk-IN-14 Bioavailability for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-14. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of this potent pan-Trk inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Disclaimer: this compound, also identified as compound X-47 in patent WO2012034091A1, is a research compound with limited publicly available data on its specific physicochemical properties and pharmacokinetics. The guidance provided here is based on general principles for improving the bioavailability of poorly soluble kinase inhibitors and information on the imidazo[1,2-b]pyridazine chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These receptors are part of the receptor tyrosine kinase family and are crucial for neuronal development, survival, and function. In many cancers, chromosomal rearrangements can lead to the creation of Trk fusion proteins that are constitutively active, driving tumor growth. This compound inhibits the kinase activity of these receptors, thereby blocking downstream signaling pathways.

The primary signaling cascades activated by Trk receptors include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway. These pathways are fundamental in regulating cell proliferation, survival, and differentiation. By inhibiting Trk, this compound can suppress these oncogenic signals.

Trk Signaling Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCG->PKC PKC->Transcription Trk_IN_14 This compound Trk_IN_14->Trk Inhibition

Caption: A diagram of the Trk signaling pathways and the inhibitory action of this compound.

Q2: I'm observing poor efficacy of this compound in my animal model. Could this be a bioavailability issue?

Yes, poor efficacy in in vivo models, especially when potent in vitro activity is observed, is frequently linked to low bioavailability. Kinase inhibitors, particularly those with a heterocyclic scaffold like imidazo[1,2-b]pyridazine, can often exhibit poor aqueous solubility and/or low permeability across the intestinal wall, leading to insufficient drug concentration at the tumor site. Other contributing factors can include rapid metabolism (first-pass effect) in the gut wall or liver.

Q3: What are the first steps to troubleshoot suspected low bioavailability of this compound?

A systematic approach is recommended to identify the root cause of poor in vivo performance.

Troubleshooting Workflow for Low Bioavailability

start Poor In Vivo Efficacy Observed check_formulation 1. Review Formulation Is the compound fully dissolved? Is the formulation stable? start->check_formulation check_pk 2. Conduct Pilot PK Study Measure plasma/tumor drug concentration over time. check_formulation->check_pk analyze_pk Analyze PK Data Low Cmax? Low AUC? check_pk->analyze_pk reformulate 3. Reformulate Explore alternative vehicles, solubilization techniques. analyze_pk->reformulate Yes investigate_other Investigate Other Factors (e.g., target engagement, tumor model resistance) analyze_pk->investigate_other No reformulate->check_pk problem_solved Problem Solved: Proceed with Efficacy Studies reformulate->problem_solved

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.

Troubleshooting Guide: Formulation and Administration

A common reason for low bioavailability is suboptimal formulation. This compound, as a member of the imidazo[1,2-b]pyridazine family, is likely to have low aqueous solubility.

Issue 1: Compound Precipitation Upon Dosing

If this compound is not fully solubilized or precipitates upon contact with aqueous physiological fluids, its absorption will be severely limited.

Solutions & Methodologies:

  • Vehicle Optimization: Experiment with different biocompatible solvent systems. A tiered approach is recommended.

    Vehicle ComponentPurposeConcentration RangeNotes
    DMSOPrimary solvent for poorly soluble compounds5-10%Can be toxic at higher concentrations.
    PEG 300/400Co-solvent, increases solubility20-40%Generally well-tolerated.
    Tween 80 / Cremophor ELSurfactant/emulsifier, improves wetting and prevents precipitation5-10%Can have physiological effects at high doses.
    Saline / PBS / WaterAqueous vehicleq.s. to 100%Final vehicle should be isotonic.

    Protocol for Vehicle Screening:

    • Prepare small-scale test formulations of this compound at the desired concentration in various vehicle combinations.

    • Visually inspect for complete dissolution.

    • Assess stability by leaving the formulation at room temperature for several hours and checking for precipitation.

    • Perform a "kinetic solubility" test: dilute a small amount of the concentrated formulation into an aqueous buffer (e.g., PBS pH 7.4) that mimics physiological conditions and observe for precipitation over time.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase solubility. This is generally more applicable for intravenous formulations where the buffer capacity of the blood can neutralize the pH. For oral dosing, the formulation will be exposed to a wide range of pH environments.

  • Amorphous Solid Dispersions (ASDs): For oral administration, formulating this compound as an ASD can significantly improve its dissolution rate and apparent solubility.

    Methodology Overview for Lab-Scale ASD Preparation (Solvent Evaporation):

    • Select a suitable polymer carrier (e.g., PVP, HPMC-AS, Soluplus®).

    • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

    • Evaporate the solvent rapidly using a rotary evaporator or by spray drying. This traps the drug in an amorphous, high-energy state within the polymer matrix.

    • The resulting powder can be suspended in an aqueous vehicle for oral gavage.

Issue 2: Rapid Metabolism or Efflux

Even if solubilized, this compound may be subject to rapid metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver, or be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp).

Solutions & Methodologies:

  • Co-administration with Inhibitors (For Mechanistic Studies): To determine if metabolism or efflux is a limiting factor, pilot studies can be conducted with known inhibitors. Note: This is for investigational purposes to understand the bioavailability barriers and not typically for routine efficacy studies.

    InhibitorTargetTypical RouteNotes
    RitonavirPotent CYP3A4 inhibitorOralUse a low, non-therapeutic dose.
    Verapamil / ElacridarP-gp inhibitorsOralHelps assess the role of efflux.

    Experimental Protocol:

    • Dose a cohort of animals with this compound in an optimized vehicle.

    • Dose a second cohort with the inhibitor (e.g., ritonavir) approximately 30-60 minutes prior to dosing with this compound.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) for both groups.

    • Analyze plasma concentrations of this compound using LC-MS/MS. A significant increase in the Area Under the Curve (AUC) in the inhibitor group would suggest that metabolism and/or efflux is a major barrier.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral bioavailability by:

    • Maintaining the drug in a solubilized state in the GI tract.

    • Potentially inhibiting P-gp and pre-systemic metabolism.

    • Promoting lymphatic transport, which bypasses the liver's first-pass metabolism.

    Simple SEDDS Formulation Components:

    • Oil Phase: (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant: (e.g., Kolliphor EL, Tween 80)

    • Co-surfactant/Co-solvent: (e.g., Transcutol HP, PEG 400)

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical pharmacokinetic data to illustrate how different formulation strategies might improve the bioavailability of a compound like this compound.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 502250100% (Baseline)
10% DMSO/40% PEG300/5% Tween 80 in Saline 20011200480%
Amorphous Solid Dispersion (20% drug in PVP) 450131501260%
SEDDS 6000.548001920%

This technical support guide provides a starting point for addressing bioavailability challenges with this compound. A systematic, data-driven approach to formulation and pharmacokinetic analysis is key to successfully translating the potent in vitro activity of this inhibitor into robust in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to TRK Inhibitors: Trk-IN-14, Larotrectinib, and Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Tropomyosin Receptor Kinase (TRK) inhibitors Trk-IN-14, Larotrectinib, and Entrectinib. The information is intended to assist researchers in evaluating these compounds for their studies.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Aberrant activation of TRK signaling, often through gene fusions involving the NTRK genes, is an oncogenic driver in a wide range of adult and pediatric cancers.[1][2] This has led to the development of targeted TRK inhibitors as a promising therapeutic strategy.[3][4]

Larotrectinib and Entrectinib are first-generation TRK inhibitors that have received regulatory approval for the treatment of NTRK fusion-positive solid tumors.[5][6] this compound is described as a potent TRK inhibitor, though publicly available quantitative efficacy data is limited.[2] This guide aims to provide a detailed comparison of these three inhibitors based on available preclinical and clinical data.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound, Larotrectinib, and Entrectinib.

Table 1: Biochemical and Cellular Potency (IC50 values)

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line
This compound TRKData not publicly availableData not publicly available-
Larotrectinib TrkA5 - 11[7]~20-30 in NTRK fusion-positive cellsKM12 (TPM3-NTRK1)[8]
TrkB5 - 11[7]
TrkC5 - 11[7]
Entrectinib TrkA1 - 5[7]1.7 in KM12 cellsKM12 (TPM3-NTRK1)[9]
TrkB1 - 5[7]
TrkC1 - 5[7]
ROS10.2[7]
ALK1.6[7]

Note: The potency of this compound is described as "potent" in available literature, but specific IC50 values are not publicly disclosed. The compound is referenced as compound X-47 in patent WO2012034091A1.[2]

Table 2: Kinase Selectivity

InhibitorPrimary TargetsOther Notable Targets
This compound TRK familyData not publicly available
Larotrectinib TrkA, TrkB, TrkCHighly selective for TRK family[7]
Entrectinib TrkA, TrkB, TrkCROS1, ALK[5][10]

Mechanism of Action

Larotrectinib and Entrectinib are both ATP-competitive inhibitors that bind to the ATP-binding pocket of the TRK kinase domain, thereby blocking downstream signaling.[5] Entrectinib is a multi-kinase inhibitor, also targeting ROS1 and ALK proto-oncogenes.[5][10] The precise mechanism of this compound is not detailed in publicly available sources, but as a TRK inhibitor, it is presumed to function in a similar ATP-competitive manner.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Recombinant human TrkA, TrkB, or TrkC kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • The test compound (e.g., this compound, Larotrectinib, or Entrectinib) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.

  • The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

  • Cancer cells harboring an NTRK gene fusion (e.g., KM12 cells with TPM3-NTRK1) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Cell viability is assessed using one of the following methods:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescent signal is measured.

  • The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells containing an NTRK fusion.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., administered orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors are excised and weighed.

  • The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations

TRK Signaling Pathway

Caption: Simplified TRK signaling pathway activated by TRK fusion proteins and inhibited by TRK inhibitors.

Experimental Workflow for Inhibitor Efficacy Testing

Experimental_Workflow General Workflow for TRK Inhibitor Efficacy Evaluation start Start biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay cell_culture Cell Culture (NTRK Fusion-Positive Cells) start->cell_culture data_analysis Data Analysis & Efficacy Comparison biochem_assay->data_analysis cellular_assay Cellular Proliferation Assay (IC50 Determination) cell_culture->cellular_assay western_blot Western Blot (Target Engagement) cell_culture->western_blot xenograft_model In Vivo Xenograft Model (Tumor Growth Inhibition) cell_culture->xenograft_model cellular_assay->data_analysis western_blot->data_analysis xenograft_model->data_analysis end End data_analysis->end

References

Validating Trk-IN-14 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating the target engagement of Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinases (Trk), in a live-cell context. We offer a comparative analysis of this compound against established Trk inhibitors, larotrectinib and entrectinib, and provide detailed experimental protocols for key validation assays.

Introduction to Trk Signaling and Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Ligand binding by neurotrophins, such as Nerve Growth Factor (NGF), triggers receptor dimerization and autophosphorylation.[1] This initiates a cascade of downstream signaling through pathways including RAS/MAPK, PI3K/AKT, and PLCγ, which are vital for cell proliferation, differentiation, and survival.[1] In several cancers, chromosomal rearrangements can lead to the creation of Trk fusion proteins with constitutively active kinase domains, driving oncogenesis.[2][3]

Small molecule inhibitors that target the ATP-binding site of the Trk kinase domain are a validated therapeutic strategy.[3] Verifying that a compound like this compound reaches and binds to its intended Trk target within the complex environment of a living cell is a critical step in drug development. This guide details the primary methods for assessing this "target engagement."

Core Methodologies for Validating Target Engagement

Several robust methods exist to quantify the interaction between a kinase inhibitor and its target in live cells. This guide focuses on three principal approaches:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged Trk protein and a fluorescent tracer that binds to the same kinase.

  • Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that a protein's thermal stability increases when a ligand is bound. By heating cells treated with an inhibitor and quantifying the amount of soluble Trk protein that remains, target engagement can be determined.

  • Phosphorylation Assays (In-Cell ELISA): This technique provides a functional readout of target inhibition by measuring the phosphorylation status of the Trk receptor or its downstream substrates. A decrease in phosphorylation indicates successful target engagement and inhibition.

Comparative Performance of Trk Inhibitors

The following tables summarize the cellular potency of established Trk inhibitors. Currently, specific live-cell target engagement data for this compound is not publicly available. Researchers are encouraged to use the protocols provided in this guide to generate this data.

Table 1: Cellular Potency of Trk Inhibitors (IC50/EC50 in nM)

InhibitorAssay TypeTargetCell LineIC50/EC50 (nM)Reference
This compound NanoBRETTrkA/B/C-Data not available-
CETSATrkA/B/C-Data not available-
Phospho-Trk AssayTrkA/B/C-Data not available-
Larotrectinib Biochemical AssayTrkA/B/C-5 - 11[2]
Cell ProliferationETV6-NTRK3Ba/F31.8 - 3.9[2]
Entrectinib Biochemical AssayTrkA/B/C-1 - 5[3]
Cell ProliferationETV6-NTRK3Ba/F30.3 - 1.3[2]
Cell ProliferationTPM3-NTRK1KM-12<1[4]

Visualizing Key Processes and Workflows

Trk Signaling Pathway

The diagram below illustrates the primary signaling cascades activated upon neurotrophin binding to a Trk receptor.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk Trk Receptor Dimerization Dimerization & Autophosphorylation Trk->Dimerization Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binding PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Differentiation IP3_DAG->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Trk signaling pathway upon ligand binding.

Experimental Workflow: NanoBRET™ Target Engagement Assay

This workflow outlines the key steps for assessing inhibitor binding using NanoBRET technology.

NanoBRET_Workflow Start Start: HEK293 cells Transfect Transfect with NanoLuc-Trk fusion vector Start->Transfect Seed Seed cells into 384-well plate Transfect->Seed Treat_Tracer Add NanoBRET Tracer Seed->Treat_Tracer Treat_Inhibitor Add this compound or alternative inhibitor Treat_Tracer->Treat_Inhibitor Incubate Incubate (e.g., 2h) Treat_Inhibitor->Incubate Measure Measure BRET Signal (Donor: 460nm, Acceptor: 610nm) Incubate->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The following diagram shows the process for determining target engagement via thermal stabilization.

CETSA_Workflow Start Start: Live cells Treat Treat cells with This compound or vehicle Start->Treat Heat Heat cells across a temperature gradient Treat->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble fraction from precipitated protein (Centrifugation) Lyse->Separate Detect Detect soluble Trk protein (e.g., Western Blot, ELISA) Separate->Detect Analyze Analyze Data: Plot melt curve & determine shift Detect->Analyze End End Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay for TrkA

This protocol is adapted for a 384-well plate format using Promega's NanoBRET™ TE Intracellular Kinase Assay system.

Materials:

  • HEK293 cells

  • NanoLuc-TrkA Fusion Vector (or other Trk isoform)

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • White, 384-well assay plates

  • NanoBRET™ Tracer (e.g., K-5)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound and other test compounds

  • Plate reader capable of measuring luminescence at 460nm and 610nm

Procedure:

  • Cell Transfection:

    • Prepare a mix of NanoLuc-Trk plasmid DNA and FuGENE® HD transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Add the transfection mix to a suspension of HEK293 cells.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in fresh medium.

    • Seed the cells into a 384-well white assay plate at an appropriate density and incubate for another 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and alternative inhibitors in assay medium.

    • Prepare the NanoBRET™ Tracer solution in assay medium at the desired concentration.

    • Add the tracer to all wells.

    • Add the serially diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent containing the substrate and extracellular inhibitor as per the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer, measuring both donor emission (460nm) and acceptor emission (610nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol describes the general steps for performing a CETSA experiment to generate a melt curve.

Materials:

  • Cell line expressing endogenous or over-expressed Trk (e.g., KM12 for TrkA fusion)

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting (gels, transfer system, membranes)

  • Primary antibody against total Trk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or a vehicle control for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • Cool the samples to room temperature.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each supernatant.

    • Perform SDS-PAGE and Western blotting using an antibody against the total Trk protein.

  • Data Analysis:

    • Quantify the band intensity for Trk at each temperature point for both the treated and vehicle control samples.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melt curves. A shift in the curve for the this compound-treated sample indicates target engagement.

In-Cell ELISA for Trk Phosphorylation

This protocol provides a method to quantify the inhibition of Trk autophosphorylation in cells.

Materials:

  • Cell line with Trk expression (e.g., KM12 with TPM3-TRKA fusion, which has constitutive activity).

  • 96-well cell culture plates.

  • This compound and other test compounds.

  • Fixing solution (e.g., 4% paraformaldehyde in PBS).

  • Quenching solution (e.g., 1% H2O2 in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibodies: Rabbit anti-phospho-TrkA (Tyr674/675) and Mouse anti-total TrkA.

  • HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.

  • HRP substrate (e.g., TMB) and AP substrate (e.g., pNPP).

  • Stop solution.

  • Plate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or other inhibitors for a specified time (e.g., 2 hours).

  • Fixing and Permeabilization:

    • Remove the medium and fix the cells with fixing solution for 20 minutes.

    • Wash the cells with PBS.

    • Quench endogenous peroxidase activity with quenching solution for 20 minutes.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1.5 hours.

    • Incubate with a cocktail of the two primary antibodies (anti-phospho-Trk and anti-total-Trk) overnight at 4°C.

    • Wash thoroughly with PBS.

    • Incubate with a cocktail of the two corresponding secondary antibodies (HRP- and AP-conjugated) for 1 hour.

  • Signal Development and Reading:

    • Wash thoroughly with PBS.

    • Add the HRP substrate (TMB) and incubate until color develops. Add stop solution and read the absorbance at 450nm (for phospho-Trk).

    • Wash the plate, then add the AP substrate (pNPP). Incubate and read the absorbance at 405nm (for total Trk).

  • Data Analysis:

    • Normalize the phospho-Trk signal (450nm) to the total Trk signal (405nm) for each well.

    • Plot the normalized signal against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50.

References

A Comparative Guide to Kinase Inhibitor Selectivity: Profiling TRK Inhibitors Against Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of the Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib, with other well-established kinase inhibitors, Imatinib and Dasatinib. The information presented herein is supported by experimental data to aid researchers in understanding the on- and off-target activities of these compounds, a critical aspect of drug development and translational research.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Larotrectinib, Entrectinib, Imatinib, and Dasatinib against a selection of kinases. Lower IC50 values indicate greater potency. This data highlights the distinct selectivity profiles of each inhibitor, ranging from the highly selective nature of Larotrectinib to the broader spectrum of activity of Dasatinib.

Kinase TargetLarotrectinib IC50 (nM)Entrectinib IC50 (nM)Imatinib IC50 (µM)Dasatinib IC50 (nM)
TRKA 5 - 111 - 5--
TRKB 5 - 111 - 5--
TRKC 5 - 111 - 5--
ROS1 -7--
ALK -12--
v-Abl --0.6< 1
c-Kit --0.1< 30
PDGFR --0.1< 30
Src ---0.5
FAK -140-0.2
IGF1R -122--
FLT3 -164--

Larotrectinib is a highly selective inhibitor of TRK family kinases (TRKA, TRKB, and TRKC)[1][2][3][4]. It demonstrates potent inhibition of these targets with IC50 values in the low nanomolar range[1]. In contrast, Entrectinib is a multi-kinase inhibitor that, in addition to potently inhibiting TRK kinases, also targets ROS1 and ALK with low nanomolar IC50 values[5][6][7][8]. Its broader profile includes weaker inhibition of other kinases such as FAK, IGF1R, and FLT3[5].

Imatinib is a well-characterized inhibitor of the v-Abl, c-Kit, and PDGF receptor tyrosine kinases, with IC50 values in the sub-micromolar range[9][10][11]. It is considered a relatively selective inhibitor for these targets. Dasatinib , on the other hand, is a potent, multi-targeted inhibitor of a broader range of kinases, including Src family kinases, Bcr-Abl, c-Kit, and PDGFR, with IC50 values in the low to sub-nanomolar range[12][13][14].

Experimental Protocols: Radiometric Kinase Inhibition Assay

The determination of kinase inhibitor potency, typically expressed as an IC50 value, is commonly performed using a biochemical kinase assay. The radiometric filter binding assay is widely considered the "gold standard" due to its direct measurement of kinase activity and high sensitivity[15][16].

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in a lower amount of radiolabeled substrate.

Detailed Methodology:

  • Reaction Setup: Kinase reactions are typically set up in a 96- or 384-well plate format. Each well contains the following components in a buffered solution (e.g., Tris-HCl or HEPES) at an optimal pH:

    • Purified recombinant kinase.

    • A specific peptide or protein substrate for the kinase.

    • A source of magnesium ions (Mg²⁺), which is an essential cofactor for most kinases.

    • A fixed concentration of ATP, which includes a known amount of radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. The ATP concentration is often set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • The test compound (kinase inhibitor) at varying concentrations, typically in a serial dilution. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination and Substrate Capture: After incubation, the reactions are stopped, often by the addition of a solution containing EDTA (to chelate Mg²⁺) or a strong acid (e.g., phosphoric acid). The reaction mixtures are then transferred to a filter membrane (e.g., phosphocellulose paper) that specifically binds the peptide or protein substrate.

  • Washing: The filter membrane is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP and other reaction components, leaving only the radiolabeled substrate bound to the membrane.

  • Detection and Quantification: The amount of radioactivity on the filter membrane is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The radioactivity counts are plotted against the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to kinase inhibitor selectivity profiling.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth_Factor TRK_Receptor TRK_Receptor Growth_Factor->TRK_Receptor Binds RAS RAS TRK_Receptor->RAS Activates PI3K PI3K TRK_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival

Caption: Simplified TRK signaling pathway.

Kinase_Inhibitor_Selectivity_Profiling_Workflow Compound_Library Compound_Library Biochemical_Assay Biochemical_Assay Compound_Library->Biochemical_Assay Kinase_Panel Kinase_Panel Kinase_Panel->Biochemical_Assay Data_Acquisition Data_Acquisition Biochemical_Assay->Data_Acquisition IC50_Determination IC50_Determination Data_Acquisition->IC50_Determination Selectivity_Profile Selectivity_Profile IC50_Determination->Selectivity_Profile

Caption: Kinase inhibitor selectivity profiling workflow.

References

Comparative study of Trk-IN-14 and second-generation Trk inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Trk-IN-14 and Second-Generation Trk Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the preclinical compound this compound and approved second-generation Tropomyosin receptor kinase (Trk) inhibitors, selitrectinib and repotrectinib. The comparison is contextualized with data from first-generation inhibitors, larotrectinib and entrectinib, to provide a complete overview of the therapeutic landscape.

Introduction to Trk Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical mediators of neuronal development and function.[1] Chromosomal rearrangements leading to NTRK gene fusions result in the formation of chimeric oncoproteins with constitutively active kinase domains. These fusion proteins drive cellular proliferation and survival across a wide range of pediatric and adult solid tumors through downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[1][2] This has established Trk as a key "pan-cancer" therapeutic target.

First-generation Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[3][4] However, a significant challenge in the long-term treatment with these inhibitors is the development of acquired resistance, which can be mediated by on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways.[3] To address this, second-generation inhibitors have been developed with activity against common resistance mutations.

Overview of Compared Trk Inhibitors

  • This compound : A potent preclinical Trk inhibitor identified as compound X-47 in patent WO2012034091A1. It belongs to the imidazo[1,2-b]pyridazine class of compounds.[5][6] Specific inhibitory concentration (IC50) data for this compound is not publicly available in the reviewed literature, preventing a direct quantitative comparison in this guide.

  • Selitrectinib (LOXO-195/BAY 2731954) : A second-generation, selective, orally bioavailable Trk inhibitor designed to overcome acquired resistance to first-generation Trk inhibitors.[3][7] It is currently being investigated in clinical trials (NCT03215511).[7][8]

  • Repotrectinib (TPX-0005/Augtyro™) : A next-generation, orally active, macrocyclic tyrosine kinase inhibitor (TKI) of ROS1, ALK, and Trk kinases.[9][10] It is designed to be effective against wild-type and mutant forms of these kinases, including solvent-front and gatekeeper mutations that confer resistance to other TKIs. Repotrectinib has received FDA approval for the treatment of NTRK fusion-positive solid tumors.[9]

Data Presentation

Preclinical Efficacy: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of first and second-generation Trk inhibitors against wild-type Trk kinases and clinically relevant resistance mutations.

InhibitorTargetIC50 (nM)Reference(s)
First-Generation
LarotrectinibTRKA (Wild-Type)5-11[11]
TRKA G595R (Solvent Front)>1000[12]
TRKA F589L (Gatekeeper)>1000[12]
EntrectinibTRKA/B/C (Wild-Type)1-5[12]
TRKA G595R (Solvent Front)>1000[12]
TRKA F589L (Gatekeeper)26[12]
Second-Generation
SelitrectinibTRKA (Wild-Type)<2.5[12]
TRKA G595R (Solvent Front)<2.5[12]
TRKA F589L (Gatekeeper)<2.5[12]
TRKA G667C (xDFG)124-341[12]
RepotrectinibTRKA/B/C (Wild-Type)<0.2[12]
TRKA G595R (Solvent Front)0.4
TRKB G639R (Solvent Front)0.6
TRKC G623R (Solvent Front)0.2
TRKA F589L (Gatekeeper)<0.2[12]
TRKA G667C (xDFG)11.8-67.6[12]
Clinical Efficacy: Comparative Clinical Trial Data

The following table summarizes key efficacy data from clinical trials of first and second-generation Trk inhibitors in patients with NTRK fusion-positive solid tumors.

InhibitorClinical Trial(s)Patient PopulationOverall Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)Reference(s)
First-Generation
LarotrectinibNCT02122913, NCT02637687, NCT02576431 (Pooled Analysis)TKI-Naïve (n=159)79%49.3 months35.4 months[13][14]
EntrectinibALKA-372-001, STARTRK-1, STARTRK-2 (Integrated Analysis)TKI-Naïve (n=150)61.3%20.0 months13.8 months
Second-Generation
SelitrectinibNCT03215511 (Phase 1/2)TKI-Pretreated with resistance mutations (n=20)45%Not ReportedNot Reported[12]
RepotrectinibTRIDENT-1 (NCT03093116)TKI-Naïve (n=40)58%Not EstimableNot Reported[8]
TRIDENT-1 (NCT03093116)TKI-Pretreated (n=48)50%9.8 monthsNot Reported[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 values of Trk inhibitors against recombinant Trk kinases.

  • Reagents and Materials :

    • Recombinant human TrkA, TrkB, or TrkC kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test inhibitors (this compound, selitrectinib, repotrectinib) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well white assay plates.

  • Procedure :

    • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer.

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Trk kinase and substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation (Viability) Assay (General Protocol)

This protocol outlines a method to assess the anti-proliferative activity of Trk inhibitors on cancer cell lines harboring NTRK fusions (e.g., KM12 cells).

  • Reagents and Materials :

    • NTRK fusion-positive cancer cell line (e.g., KM12).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test inhibitors dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®, Promega).

    • 96-well clear or opaque-walled cell culture plates.

    • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitors in complete culture medium.

    • Treat the cells by replacing the medium with the medium containing the various concentrations of inhibitors. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate briefly to lyse the cells and stabilize the luminescent signal, and then measure luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 values.

Western Blot Analysis of Trk Signaling Pathway

This protocol describes how to analyze the phosphorylation status of Trk and downstream signaling proteins (e.g., ERK, AKT) in response to inhibitor treatment.

  • Reagents and Materials :

    • NTRK fusion-positive cancer cell line.

    • Test inhibitors.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure :

    • Seed cells and allow them to adhere.

    • Treat cells with various concentrations of the Trk inhibitor for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_inhibitors Therapeutic Intervention Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds and activates GRB2/SOS GRB2/SOS Trk Receptor->GRB2/SOS PI3K PI3K Trk Receptor->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors 1 Transcription Factors ERK->Transcription Factors 1 Proliferation Proliferation Transcription Factors 1->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Transcription Factors 2 Transcription Factors AKT->Transcription Factors 2 Survival Survival Transcription Factors 2->Survival Trk Inhibitors This compound Selitrectinib Repotrectinib Trk Inhibitors->Trk Receptor Inhibits (ATP-competitive)

Caption: Simplified Trk signaling pathways and points of inhibition.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - Trk Kinase - Substrate - ATP - Inhibitor Dilutions Dispense Dispense Inhibitor and Kinase/Substrate into 384-well plate Reagents->Dispense Initiate Add ATP to start reaction Dispense->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Detect Add Detection Reagents (e.g., ADP-Glo™) Incubate->Detect Read Measure Luminescence (Plate Reader) Detect->Read Calculate Calculate % Inhibition vs. Control Read->Calculate Determine Determine IC50 value (Curve Fitting) Calculate->Determine

Caption: Workflow for an in vitro Trk kinase inhibition assay.

References

Comparative Analysis of Pan-Trk Inhibitors in Cancer Cell Lines: A Focus on Larotrectinib and Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Trk inhibitor activity. This document provides a comparative analysis of two prominent pan-Trk inhibitors, Larotrectinib and Entrectinib, detailing their activity across various cancer cell lines, experimental protocols for their evaluation, and an overview of the underlying Trk signaling pathways.

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] In cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the expression of constitutively active Trk fusion proteins that drive tumor growth and survival.[2] These oncogenic fusions are found across a wide range of adult and pediatric solid tumors, making Trk a compelling therapeutic target.[1][3]

Small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain have emerged as a promising therapeutic strategy for tumors harboring NTRK fusions.[1] This guide provides a comparative overview of two leading FDA-approved pan-Trk inhibitors, Larotrectinib and Entrectinib, to assist researchers in evaluating their cross-validated activity in different cancer cell line models.

While the initial focus of this guide was to include data on Trk-IN-14, a potent Trk inhibitor identified as compound X-47 in patent WO2012034091A1, a comprehensive search of publicly available scientific literature and patent databases did not yield sufficient quantitative data on its activity in diverse cancer cell lines to perform a robust comparative analysis.[4] Therefore, this guide will focus on the well-characterized inhibitors Larotrectinib and Entrectinib, for which extensive preclinical and clinical data are available.

Comparative Activity of Pan-Trk Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of Larotrectinib and Entrectinib against Trk kinases and in various cancer cell lines harboring Trk fusions.

InhibitorTargetBiochemical IC50 (nM)Cell LineCancer TypeCellular IC50 (nM)
Larotrectinib TrkA, TrkB, TrkC5-11[3]KM12Colorectal Carcinoma<10[4]
CUTO-3.29Lung Cancer<100[4]
MO-91Hematologic Malignancy<10[4]
Entrectinib TrkA1[5]KM12Colorectal CarcinomaNot specified
TrkB3[5]
TrkC5[5]
ROS112[5]
ALK7[5]

Trk Signaling Pathway

Trk receptors, upon binding to their neurotrophin ligands or as a result of oncogenic fusion, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. The primary signaling pathways activated by Trk include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Ras Ras Trk_Receptor->Ras Grb2/Sos PI3K PI3K Trk_Receptor->PI3K IRS1/2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Gene Expression Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival Gene Expression

Caption: Simplified Trk signaling pathway.

Experimental Workflow for Trk Inhibitor Evaluation

The evaluation of Trk inhibitor activity in cancer cell lines typically follows a standardized workflow, from initial cell culture to data analysis.

Experimental_Workflow cluster_assays 4. Cellular Assays Cell_Culture 1. Cancer Cell Line Culture (e.g., KM12, CUTO-3) Inhibitor_Treatment 2. Treatment with Trk Inhibitor (e.g., Larotrectinib, Entrectinib) (Dose-response) Cell_Culture->Inhibitor_Treatment Incubation 3. Incubation (e.g., 72 hours) Inhibitor_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot Analysis (p-Trk, p-ERK, p-Akt) Incubation->Western_Blot Data_Analysis 5. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for testing Trk inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of Trk inhibitors.

Cell Culture and Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Trk inhibitor in a cancer cell line.

Materials:

  • Cancer cell line expressing a Trk fusion (e.g., KM12 for TPM3-NTRK1).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Trk inhibitor stock solution (e.g., in DMSO).

  • 96-well plates.

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Trk inhibitor in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance at 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of a Trk inhibitor on the phosphorylation of Trk and its downstream signaling proteins.

Materials:

  • Cancer cell line expressing a Trk fusion.

  • Trk inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Trk, anti-Trk, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the Trk inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Larotrectinib and Entrectinib are potent pan-Trk inhibitors with demonstrated activity against a range of cancer cell lines harboring NTRK gene fusions. The experimental protocols outlined in this guide provide a framework for the cross-validation of these and other Trk inhibitors. A thorough understanding of the Trk signaling pathway and standardized experimental procedures are crucial for the accurate assessment of inhibitor potency and the development of effective targeted therapies for Trk-driven cancers.

References

Validating Trk-IN-14 On-Target Effects: A Comparative Guide to RNAi and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Trk-IN-14, a potent inhibitor of Tropomyosin receptor kinases (Trk). A primary focus is placed on the use of RNA interference (RNAi) as a gold-standard genetic approach, juxtaposed with pharmacological and biophysical methods. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate validation strategies for their drug discovery and development programs.

Introduction to this compound and On-Target Validation

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are critical mediators of neuronal survival, differentiation, and synaptic plasticity, primarily through the activation of downstream signaling pathways including the RAS-MAPK and PI3K-AKT cascades. Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents.

Validating that a compound's biological effect is a direct consequence of its interaction with the intended target is a cornerstone of drug development. On-target validation distinguishes specific, desired effects from off-target activities that can lead to toxicity or misleading results. RNAi provides a powerful genetic tool to phenocopy the effects of a pharmacological inhibitor by silencing the expression of its target protein.

Comparison of On-Target Validation Methods: RNAi vs. Alternatives

While RNAi is a robust method for target validation, it is not without its limitations, such as the potential for off-target effects and incomplete protein knockdown. Therefore, a multi-faceted approach employing orthogonal techniques is often the most rigorous strategy.

Method Principle Advantages Disadvantages
RNA interference (RNAi) Sequence-specific degradation of target mRNA (TrkA, TrkB, TrkC) leading to reduced protein expression.High specificity to the target gene; directly assesses the consequence of target protein loss.Potential for off-target effects; incomplete knockdown can lead to ambiguous results; transient effects with siRNA.
Chemical Genetics Engineering a "gatekeeper" mutation in the target kinase to render it sensitive to a specifically designed, otherwise inert, small molecule inhibitor.High degree of specificity; allows for acute and reversible control of kinase activity.Requires genetic modification of the target cells; not applicable to all kinases; synthesis of specialized inhibitors can be complex.[2][3]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand (this compound) binding in intact cells or cell lysates.Directly demonstrates target engagement in a cellular context; label-free and applicable to endogenous proteins.Does not directly measure downstream signaling effects; can be technically challenging to optimize.[4][5][6][7][8][9][10][11]
Kinome Profiling (e.g., KINOMEscan) In vitro binding assay that quantitatively measures the interaction of an inhibitor with a large panel of kinases.Provides a broad overview of an inhibitor's selectivity and potential off-targets.In vitro binding does not always correlate with cellular activity; does not assess on-target pathway modulation.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative Trk inhibitor (Compound 7mb, a potent 3-vinylindazole derivative with a similar mechanism of action to this compound) and the expected outcomes of Trk RNAi. This data provides a benchmark for evaluating the on-target effects of Trk inhibitors.

Table 1: Inhibitory Activity of a Representative Trk Inhibitor (Compound 7mb)

TargetBiochemical IC50 (nM)Cellular IC50 (nM) - Proliferation Assay
TrkA1.6Low nM range in NTRK1-fusion BaF3 cells
TrkB2.9Low nM range in NTRK2-fusion BaF3 cells
TrkC2.0Low nM range in NTRK3-fusion BaF3 cells
Data for compound 7mb, a representative Trk inhibitor, from a study on 3-vinylindazole derivatives.[12]

Table 2: Kinome Selectivity of Representative Trk Inhibitor (Compound 7mb)

Kinase PanelNumber of Kinases TestedKinases with >90% Inhibition at 1 µM
KINOMEscan403Primarily TrkA, TrkB, TrkC with minimal off-target interactions
Selectivity data for compound 7mb, a representative Trk inhibitor.[12]

Table 3: Expected Outcomes of Trk RNAi on Downstream Signaling

Target GeneMethodExpected Reduction in Protein LevelExpected Reduction in p-ERK/p-AKT
NTRK1 (TrkA)siRNA>70%Significant reduction
NTRK2 (TrkB)siRNA>70%Significant reduction
NTRK3 (TrkC)siRNA>70%Significant reduction
Expected outcomes based on typical siRNA knockdown efficiency and known Trk signaling pathways.[13][14][15][16][17]

Experimental Protocols

Protocol 1: RNAi-Mediated Knockdown of Trk Receptors and Western Blot Analysis

This protocol describes the transient knockdown of TrkA, TrkB, or TrkC using small interfering RNA (siRNA) followed by Western blot analysis to assess the impact on downstream signaling.

Materials:

  • Cells expressing Trk receptors (e.g., SH-SY5Y neuroblastoma cells)

  • siRNA targeting human NTRK1, NTRK2, NTRK3, and a non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-TrkA, anti-TrkB, anti-TrkC, anti-phospho-Trk (pan), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-AKT, anti-phospho-AKT (Ser473), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates to achieve 60-80% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the levels of total and phosphorylated proteins between the non-targeting control and the Trk-specific siRNA-treated samples.

Protocol 2: Pharmacological Inhibition with this compound and Downstream Signaling Analysis

This protocol outlines the treatment of cells with this compound and subsequent analysis of Trk pathway inhibition.

Materials:

  • Same as Protocol 1, with the addition of this compound.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The day of the experiment, dilute this compound in complete growth medium to the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM).

    • Replace the medium on the cells with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate for the desired time (e.g., 1-4 hours).

  • Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-7 from Protocol 1 to analyze the effects of this compound on the phosphorylation of Trk, ERK, and AKT.

Mandatory Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins (NGF, BDNF, NT-3/4) Trk Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk Binding & Dimerization PLCg PLCγ Trk->PLCg Shc Shc Trk->Shc PI3K PI3K Trk->PI3K Ras Ras Shc->Ras AKT AKT PI3K->AKT Transcription Gene Transcription (Survival, Proliferation, Differentiation) AKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Trk signaling pathway initiated by neurotrophin binding.

RNAi_Validation_Workflow cluster_transfection siRNA Transfection cluster_analysis Analysis siRNA Trk-specific siRNA or Non-targeting control Transfection Transfection Reagent siRNA->Transfection Cells Cells expressing Trk Cells->Transfection Lysate Cell Lysate Transfection->Lysate 48-72h Incubation WesternBlot Western Blot Lysate->WesternBlot Analysis Quantify Protein Levels (Total Trk, p-Trk, p-ERK, p-AKT) WesternBlot->Analysis On_Target_vs_Off_Target cluster_inhibitor This compound cluster_targets Cellular Kinases cluster_effects Biological Effects Inhibitor This compound OnTarget Trk Kinase (On-Target) Inhibitor->OnTarget Binding OffTarget Other Kinases (Off-Target) Inhibitor->OffTarget Binding DesiredEffect Desired Phenotype (e.g., Anti-proliferative) OnTarget->DesiredEffect SideEffect Undesired Side Effects OffTarget->SideEffect

References

Trk-IN-14: A Comparative Analysis Against Known Trk Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational Trk inhibitor, Trk-IN-14, and its potential activity against clinically relevant Trk resistance mutations. While specific quantitative data for this compound is not publicly available, this document outlines the framework for its evaluation by comparing it with established first and second-generation Trk inhibitors. The information presented here is intended to guide research and development efforts in the field of targeted cancer therapy.

Introduction to Trk Inhibition and Resistance

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are key drivers in the development and progression of a variety of cancers when constitutively activated by chromosomal rearrangements, forming Trk fusion proteins.[1] First-generation Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated significant efficacy in patients with NTRK fusion-positive cancers.[2] However, the emergence of acquired resistance, primarily through point mutations in the Trk kinase domain, limits the long-term efficacy of these therapies.[2][3]

These resistance mutations are broadly categorized into three main types based on their location within the kinase domain:

  • Solvent Front Mutations: These mutations, such as TRKA G595R and TRKC G623R, are located in the region of the ATP-binding pocket that is exposed to the solvent.[4] They introduce steric hindrance that prevents the binding of first-generation inhibitors.

  • xDFG Mutations: Located in the "xDFG" motif of the activation loop (e.g., TRKA G667C), these mutations can alter the conformation of the kinase, favoring a state that is less susceptible to type I inhibitors.

  • Gatekeeper Mutations: Mutations at the "gatekeeper" residue (e.g., TRKA F589L) control access to a hydrophobic pocket within the kinase domain.[4] Changes in this residue can block inhibitor binding.

Second-generation Trk inhibitors, including selitrectinib and repotrectinib, were designed to overcome these resistance mechanisms.[4] this compound is a potent inhibitor of Trk kinases, identified as compound X-47 in patent WO2012034091A1.[5] Its activity against known resistance mutations is a critical aspect of its potential clinical utility.

Comparative Activity of Trk Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of first and second-generation Trk inhibitors against wild-type Trk and common resistance mutations. Data for this compound is represented as a placeholder and requires experimental determination.

InhibitorTargetWild-Type IC50 (nM)G595R (Solvent Front) IC50 (nM)G667C (xDFG) IC50 (nM)F589L (Gatekeeper) IC50 (nM)
Larotrectinib TRKA5-11>1000>1000>1000
Entrectinib TRKA1-5>1000>1000>1000
Selitrectinib TRKA1.8-3.92-10124-341Not Available
Repotrectinib TRKA<0.23-411.8-67.6<0.2
This compound TRKAData NeededData NeededData NeededData Needed

IC50 values are approximate and compiled from various sources. Specific values may vary depending on the assay conditions.

Trk Signaling Pathway and Resistance Mechanisms

The diagram below illustrates the canonical Trk signaling pathway and highlights the points at which resistance mutations and inhibitors exert their effects.

Trk_Signaling_Pathway Trk Signaling Pathway and Mechanisms of Resistance cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_kinase_domain Kinase Domain cluster_inhibitors Trk Inhibitors cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response Neurotrophin Neurotrophin (e.g., NGF) TrkReceptor Trk Receptor (e.g., TrkA) Neurotrophin->TrkReceptor Binding & Dimerization ATP ATP TrkReceptor->ATP Phosphorylation RAS_MAPK RAS-MAPK Pathway TrkReceptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkReceptor->PI3K_AKT PLCg PLCγ Pathway TrkReceptor->PLCg ADP ADP ATP->ADP Resistance Resistance Mutations (Solvent Front, xDFG, Gatekeeper) Resistance->TrkReceptor Blocks 1st Gen Binding FirstGen 1st Gen Inhibitors (Larotrectinib, Entrectinib) FirstGen->TrkReceptor Inhibition SecondGen 2nd Gen Inhibitors (Selitrectinib, Repotrectinib) SecondGen->TrkReceptor Inhibition SecondGen->Resistance Overcomes Resistance TrkIN14 This compound TrkIN14->TrkReceptor Inhibition TrkIN14->Resistance Potential Activity? Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Trk signaling pathway, points of inhibitor action, and resistance mechanisms.

Experimental Protocols

To evaluate the activity of this compound against wild-type and mutant Trk kinases, the following standard experimental protocols are recommended.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Trk kinase domains.

Objective: To determine the IC50 value of this compound against wild-type and mutant Trk kinase domains.

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinase domains (wild-type and mutant forms).

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • This compound and reference inhibitors (e.g., larotrectinib, selitrectinib).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

  • 384-well assay plates.

Procedure:

  • Prepare a serial dilution of this compound and reference inhibitors in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring Trk fusions.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in Trk-dependent cancer cell lines.

Materials:

  • Ba/F3 cells engineered to express Trk fusion proteins (wild-type and mutant).

  • Human cancer cell lines with endogenous NTRK fusions (e.g., KM12 colorectal cancer cells).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound and reference inhibitors.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or reference inhibitors.

  • Incubate the cells for 72 hours.

  • Measure cell viability using a luminescence-based assay according to the manufacturer's protocol.

  • Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of a novel Trk inhibitor like this compound.

Experimental_Workflow Workflow for Evaluating this compound Activity Start Start: Synthesize/Acquire This compound Biochem Biochemical Kinase Assays (WT & Mutant Trk) Start->Biochem Cellular Cellular Proliferation Assays (Trk-Fusion Cell Lines) Start->Cellular Data Data Analysis: Determine IC50/GI50 Values Biochem->Data Cellular->Data Compare Compare Activity to Existing Inhibitors Data->Compare Report Generate Comparison Guide & Report Findings Compare->Report

Caption: A streamlined workflow for assessing the inhibitory profile of this compound.

Conclusion

The emergence of resistance to first-generation Trk inhibitors highlights the need for novel therapeutic agents with activity against a broad range of mutations. While this compound has been identified as a potent Trk inhibitor, its efficacy against clinically relevant resistance mutations remains to be elucidated through rigorous preclinical testing. The experimental framework provided in this guide offers a roadmap for the comprehensive evaluation of this compound, which will be crucial in determining its potential as a next-generation therapy for patients with NTRK fusion-positive cancers. The objective comparison of its activity with existing inhibitors will be instrumental for its future development and clinical positioning.

References

A Comparative Guide: Trk-IN-14 Versus Non-ATP Competitive Trk Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Trk-IN-14, a potent ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk), with notable non-ATP competitive inhibitors. Due to the limited public availability of specific biochemical and cellular potency data for this compound, this guide focuses on a qualitative comparison, alongside a comprehensive overview of the experimental protocols required to generate robust comparative data. We will draw upon data for well-characterized non-ATP competitive inhibitors, GNF-5837 and AZD7451, to illustrate the key distinctions in their mechanisms and performance.

Introduction to Trk Kinase Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling is implicated in various cancers and neurological disorders, making them attractive therapeutic targets. Trk inhibitors are broadly classified based on their mechanism of action, primarily as either ATP-competitive or non-ATP competitive inhibitors.

ATP-competitive inhibitors , such as this compound, bind to the highly conserved ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate. This class of inhibitors is the most common, with several approved drugs for the treatment of cancers with NTRK gene fusions.

Non-ATP competitive inhibitors bind to allosteric sites on the kinase, away from the ATP-binding pocket. This can offer advantages in terms of selectivity and overcoming resistance mechanisms that arise from mutations in the ATP-binding site.

Quantitative Performance Comparison

InhibitorTarget(s)Mechanism of ActionBiochemical IC50 (TrkA)Biochemical IC50 (TrkB)Cellular IC50 (Tel-TrkA fusion)Cellular IC50 (Tel-TrkB fusion)Cellular IC50 (Tel-TrkC fusion)
This compound TrkATP-CompetitiveData not availableData not availableData not availableData not availableData not available
GNF-5837 pan-TrkNon-ATP Competitive8 nM[1]12 nM[1]11 nM[2][3]9 nM[2][3]7 nM[2][3]
AZD7451 pan-TrkNon-ATP CompetitivePotent, specific data variesPotent, specific data variesPotent, specific data variesPotent, specific data variesPotent, specific data varies

Trk Signaling Pathway

The binding of neurotrophins (like NGF, BDNF, and NT-3) to their respective Trk receptors initiates a signaling cascade crucial for neuronal survival, differentiation, and synaptic plasticity. Understanding this pathway is key to appreciating the mechanism of action of Trk inhibitors.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TrkReceptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->TrkReceptor Binding Dimerization Receptor Dimerization & Autophosphorylation TrkReceptor->Dimerization Activation PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Shc_Grb2_SOS Shc/Grb2/SOS Dimerization->Shc_Grb2_SOS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT Ras Ras Shc_Grb2_SOS->Ras mTOR mTOR AKT->mTOR Raf Raf Ras->Raf PKC PKC DAG_IP3->PKC Calcium Ca²⁺ Release DAG_IP3->Calcium CellSurvival Cell Survival & Growth mTOR->CellSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Differentiation ERK->GeneExpression

Caption: The Trk signaling pathway, initiated by neurotrophin binding and leading to key cellular responses.

Experimental Protocols

To conduct a direct and quantitative comparison between this compound and non-ATP competitive inhibitors, a series of standardized biochemical and cellular assays are required.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of inhibitors against purified Trk kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human TrkA, TrkB, and TrkC kinase domains.

    • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test inhibitors (this compound, GNF-5837, AZD7451) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or equivalent).

    • 384-well plates.

  • Procedure:

    • A kinase reaction mixture is prepared containing the Trk enzyme, peptide substrate, and assay buffer.

    • Serial dilutions of the test inhibitors are added to the wells of the 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each inhibitor concentration.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the ability of inhibitors to suppress the growth of cancer cell lines driven by Trk fusion proteins.

Methodology:

  • Cell Lines:

    • Ba/F3 cells engineered to express constitutively active Trk fusion proteins (e.g., TEL-TrkA, TEL-TrkB, TEL-TrkC). These cells are dependent on Trk signaling for their proliferation and survival.

  • Procedure:

    • Cells are seeded into 96-well plates in appropriate growth medium.

    • Serial dilutions of the test inhibitors are added to the wells.

    • The plates are incubated for a period of 72 hours.

    • Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated for each inhibitor concentration.

    • GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel Trk inhibitors, culminating in a comparative analysis.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochemical Biochemical Assays (IC50 determination) Hit_ID->Biochemical Cellular Cellular Assays (GI50, pTrk levels) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK Efficacy Xenograft Models (Tumor Growth Inhibition) PK->Efficacy Data_Analysis Data Compilation & Comparison Efficacy->Data_Analysis

References

Validating Trk-IN-14 Efficacy: An Immunohistochemical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in-vivo efficacy of the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-14, using immunohistochemistry (IHC). It offers a comparative perspective with established Trk inhibitors, Larotrectinib and Entrectinib, and includes detailed experimental protocols and data presentation formats to support rigorous scientific investigation.

Introduction to Trk Signaling and Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands play a crucial role in the development and function of the nervous system.[1][2] Aberrant Trk signaling, often driven by gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.[1][2] Trk inhibitors, such as this compound, function by blocking the ATP-binding site of the Trk kinase, thereby inhibiting downstream signaling pathways critical for cancer cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.[2]

Trk Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Trk signaling pathway and the mechanism of action for this compound. Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream cascades. This compound acts as a competitive inhibitor at the kinase domain, preventing this phosphorylation and subsequent signal propagation.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Trk Trk Receptor Ras Ras Trk->Ras Activates PI3K PI3K Trk->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Neurotrophin Neurotrophin Neurotrophin->Trk Binds Trk_IN_14 This compound Trk_IN_14->Trk Inhibits

Figure 1: Trk Signaling Pathway and Inhibition by this compound.

Immunohistochemical Validation of this compound Activity

To validate the in-vivo efficacy of this compound, IHC can be employed to assess the phosphorylation status of key downstream effectors of the Trk signaling pathway, namely phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), in tumor xenograft models. A reduction in the levels of p-ERK and p-AKT in treated tumors compared to vehicle controls provides direct evidence of on-target inhibitor activity.

Experimental Workflow for IHC Validation

The following diagram outlines the key steps in a typical IHC workflow for validating Trk inhibitor efficacy in a preclinical xenograft model.

IHC_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Laboratory Phase Xenograft Tumor Xenograft Model Treatment Treatment with This compound or Vehicle Xenograft->Treatment Harvest Tumor Harvest & Fixation Treatment->Harvest Processing Tissue Processing & Sectioning Harvest->Processing Staining IHC Staining (p-ERK / p-AKT) Processing->Staining Imaging Slide Scanning & Imaging Staining->Imaging Analysis Quantitative Image Analysis Imaging->Analysis

Figure 2: Experimental Workflow for IHC Validation.

Detailed Experimental Protocol: IHC for p-ERK and p-AKT in Xenograft Tumors

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

1. Tissue Preparation:

  • Harvest xenograft tumors at the desired time point after treatment with this compound or vehicle control.

  • Fix tumors in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Process fixed tissues through a graded series of ethanol and xylene, and embed in paraffin.

  • Cut 4-5 µm sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Bake slides at 60°C for 1 hour.

  • Deparaffinize sections in xylene (2 changes, 5 minutes each).

  • Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 2 changes each, 3 minutes each).

  • Rinse in distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.

  • For p-ERK and p-AKT, citrate buffer (pH 6.0) is commonly used.

  • Heat sections at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature in the buffer.

4. Immunohistochemical Staining:

  • Rinse sections in Tris-buffered saline with Tween 20 (TBST).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

  • Rinse with TBST.

  • Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes.

  • Incubate with primary antibody (e.g., rabbit anti-p-ERK (Thr202/Tyr204) or rabbit anti-p-AKT (Ser473)) diluted in antibody diluent overnight at 4°C.

  • Rinse with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Rinse with TBST.

  • Develop with a DAB (3,3'-Diaminobenzidine) substrate-chromogen system until desired stain intensity is reached.

  • Rinse with distilled water.

5. Counterstaining and Mounting:

  • Counterstain with hematoxylin.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a permanent mounting medium.

6. Image Acquisition and Analysis:

  • Scan stained slides at high resolution.

  • Perform quantitative analysis of staining intensity and percentage of positive cells using image analysis software to calculate an H-score (Histoscore). The H-score is calculated as: H-score = Σ (i × pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'pi' is the percentage of cells stained at that intensity.

Comparative Performance of Trk Inhibitors

The following table summarizes the performance of this compound in comparison to the FDA-approved Trk inhibitors, Larotrectinib and Entrectinib. The IHC data for this compound is illustrative and represents expected outcomes based on its potent Trk inhibitory activity.

ParameterThis compound (Illustrative)LarotrectinibEntrectinib
Mechanism of Action Potent and selective TRK inhibitorHighly selective TRK inhibitorTRK, ROS1, and ALK inhibitor
Tumor Growth Inhibition (Xenograft) Significant dose-dependent inhibitionSignificant tumor growth inhibition[3]Significant tumor growth inhibition[4]
IHC: p-ERK Inhibition (H-score) Strong reduction vs. vehicleSignificant reduction in p-ERKInhibition of p-Erk phosphorylation[4]
IHC: p-AKT Inhibition (H-score) Strong reduction vs. vehicleSignificant reduction in p-AKTInhibition of p-Akt phosphorylation[4]
Overall Response Rate (Clinical) N/A (Preclinical)75% in TRK fusion-positive cancers[3]57% in TRK fusion-positive cancers[5]

Logical Framework for Comparison

The following diagram illustrates the logical flow for comparing this compound with alternative inhibitors, starting from preclinical validation to clinical efficacy.

Comparison_Logic InVitro In-Vitro Kinase Assay (IC50) InVivo In-Vivo Xenograft (Tumor Growth Inhibition) IHC IHC Pharmacodynamics (p-ERK, p-AKT) ORR Overall Response Rate (ORR) IHC->ORR PFS Progression-Free Survival (PFS) Safety Safety Profile Trk_IN_14 This compound Trk_IN_14->InVitro Trk_IN_14->InVivo Trk_IN_14->IHC Alternatives Alternative Inhibitors (Larotrectinib, Entrectinib) Alternatives->ORR Alternatives->PFS Alternatives->Safety

Figure 3: Logical Comparison of Trk Inhibitors.

Conclusion

Immunohistochemistry is a powerful and essential tool for the preclinical validation of Trk inhibitors like this compound. By quantifying the inhibition of downstream signaling molecules such as p-ERK and p-AKT, researchers can obtain robust evidence of on-target activity in vivo. This guide provides a comprehensive framework for designing and executing such validation studies, enabling a direct comparison with established therapies and supporting the continued development of novel cancer therapeutics.

References

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